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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Properties of 2-Methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of 2-methoxyquinazoline (CAS No. 6141-15-7). As a member of the quinazoline family—a class of heterocyclic compounds of significant interest in medicinal chemistry—2-methoxyquinazoline serves as a valuable scaffold and synthetic intermediate.[1] This document synthesizes available data to offer insights into its molecular structure, spectroscopic signatures, and chemical behavior, providing a foundational resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1] Derivatives of quinazoline have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[2] The therapeutic potential of these compounds often arises from their ability to mimic endogenous purines and interact with various biological targets, such as kinases. The substitution pattern on the quinazoline core is a critical determinant of its pharmacological profile, with modifications at the 2- and 4-positions being particularly significant for biological activity.[3] The introduction of a methoxy group at the 2-position, as in 2-methoxyquinazoline, modulates the electronic and steric properties of the molecule, influencing its reactivity and potential as a pharmacophore.

Physicochemical Properties of 2-Methoxyquinazoline

Precise data for the physical properties of 2-methoxyquinazoline are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be predicted and are summarized for practical laboratory use.

PropertyValue (Predicted/Computed)Source(s)
CAS Number 6141-15-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Likely a white to off-white solid
XLogP3 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 1
Topological Polar Surface Area 35 Ų

Note: Experimental validation of these properties is recommended.

Synthesis and Reactivity

The synthesis of 2-methoxyquinazoline can be approached through several established methods for the preparation of 2-alkoxyquinazolines. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 2-position of the quinazoline ring.

Synthetic Pathway: Nucleophilic Substitution

A prevalent method for the synthesis of 2-alkoxyquinazolines is the reaction of a 2-chloroquinazoline precursor with a corresponding alkoxide.[4] In the case of 2-methoxyquinazoline, this would involve the reaction of 2-chloroquinazoline with sodium methoxide.

Synthesis_of_2_Methoxyquinazoline start 2-Chloroquinazoline product 2-Methoxyquinazoline start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) in Methanol (MeOH)

A representative synthetic route to 2-methoxyquinazoline.

Rationale: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of quinazoline makes the 2- and 4-positions susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating its displacement by the methoxide nucleophile.

Detailed Experimental Protocol (Representative)

The following is a generalized protocol based on established procedures for similar reactions.[5] Optimization may be required.

Materials:

  • 2-Chloroquinazoline

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2-chloroquinazoline (1 equivalent) portion-wise.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions of the Quinazoline Core

The reactivity of 2-methoxyquinazoline is dictated by the interplay of the electron-donating methoxy group and the electron-deficient quinazoline ring. The methoxy group at the 2-position can be susceptible to nucleophilic displacement, although it is a less reactive leaving group than a halogen. The quinazoline ring itself can undergo various transformations, including electrophilic substitution on the benzene ring and reactions at the nitrogen atoms.

Spectroscopic Characterization

The structural elucidation of 2-methoxyquinazoline and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-methoxyquinazoline is expected to show characteristic signals for the aromatic protons of the quinazoline ring and a singlet for the methoxy group protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the benzene ring.[6] The methoxy protons will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate in the range of δ 50-60 ppm. The aromatic and heteroaromatic carbons will appear in the downfield region (δ 110-165 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxyquinazoline will be characterized by several key absorption bands:

  • C-O Stretching: A strong absorption band characteristic of the C-O single bond in the ether linkage is expected in the range of 1050-1150 cm⁻¹.[8] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[8]

  • Aromatic C-H Stretching: Absorptions for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will appear in the 1450-1650 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of quinazoline and its derivatives typically shows a prominent molecular ion peak.[10] The fragmentation pattern of 2-methoxyquinazoline is expected to involve the loss of the methoxy group or fragments from the quinazoline ring. A common fragmentation pathway for the quinazoline core is the consecutive loss of two molecules of HCN.[10]

Applications in Drug Development and Research

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[11] While specific biological activities of 2-methoxyquinazoline are not widely reported, its structural features suggest potential as an intermediate in the synthesis of more complex, biologically active molecules. The methoxy group can serve as a handle for further functionalization or as a key pharmacophoric element.

The broader class of substituted quinazolines has demonstrated a wide range of biological activities, including:

  • Anticancer[11]

  • Antimicrobial[2]

  • Anti-inflammatory[2]

  • Antiviral[1]

The exploration of 2-methoxyquinazoline and its derivatives in these therapeutic areas represents a promising avenue for future research.

Quinazoline_Applications quinazoline Quinazoline Scaffold anticancer Anticancer Agents (e.g., Kinase Inhibitors) quinazoline->anticancer antimicrobial Antimicrobial Agents quinazoline->antimicrobial antiinflammatory Anti-inflammatory Drugs quinazoline->antiinflammatory antiviral Antiviral Compounds quinazoline->antiviral

Diverse biological activities of the quinazoline scaffold.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxyquinazoline is a valuable heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is somewhat limited, its properties and reactivity can be largely inferred from the well-established chemistry of the quinazoline ring system. This guide provides a foundational understanding of 2-methoxyquinazoline, intended to support further research and development in the fields of medicinal chemistry and organic synthesis.

References

  • Ulbrich. (n.d.). PH 15-7 Mo Stainless Steel Strip - UNS S15700. Retrieved from Ulbrich Stainless Steels & Special Metals, Inc. website: [Link]

  • Not specified. (n.d.). PH 15-7 Mo Stainless Steel Strip - UNS S15700 Strip.
  • Talele, T. T., Khedkar, S. A., & Deore, A. B. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1068.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,.... Retrieved from ResearchGate website: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from ResearchGate website: [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Rostami, A., & Rostami, A. (2018). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 23(10), 2530.
  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Suwaidan, I. A. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry, 86, 544-555.
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (2025, August 7). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (2025, August 7). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from ResearchGate website: [Link]

  • LibreTexts Chemistry. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). European Journal of Medicinal Chemistry, 192, 112185.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Batterham, T. J., & Crow, W. D. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 820-824.
  • SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from SciSpace website: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2023). Molecules, 28(8), 3506.
  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2021). Molbank, 2021(3), M1263.
  • AZoM. (2013, February 28). PH 15-7 Mo Stainless Steel (AMS 5520/ UNS S15700). Retrieved from AZoM website: [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activity of Quinazolinones. Retrieved from ResearchGate website: [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). SlideShare.
  • Dasari, S. R., Vadali, L. R., & Tondepu, S. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of Chemical Sciences, 14(4), 2751-2762.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Molecules, 28(23), 7912.
  • Aircraft Materials. (n.d.). PH 15-7 Mo Stainless Steel (AMS 5520/ UNS S15700). Retrieved from Aircraft Materials website: [Link]

  • Reaction of 4-Methylthioquinazoline-3-Oxides with Active Methylene Compounds: Synthesis of the Novel Isoxazolo[2,3-c]Quinazoline Ring System. (1993). Journal of Chemical Research, Synopses, (11), 454-455.
  • Supporting Information for a scientific article on quinazolines. (n.d.).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 31.
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Sources

Exploratory

The Quinazoline Chronicles: From Ancient Herbalism to Targeted Oncology

Executive Summary This technical guide explores the quinazoline alkaloid class, tracing its trajectory from traditional ethnomedicine to the forefront of precision oncology. We analyze the structural biology of the quina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the quinazoline alkaloid class, tracing its trajectory from traditional ethnomedicine to the forefront of precision oncology. We analyze the structural biology of the quinazoline core, its biosynthetic origins via the anthranilic acid pathway, and its pivotal role as the pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This document is designed for drug developers and organic chemists, providing actionable protocols for synthesis and isolation alongside mechanistic insights into structure-activity relationships (SAR).

Part 1: The Progenitors – Discovery and Natural Occurrence

Vasicine: The First Quinazoline

The history of quinazoline alkaloids begins with Vasicine (also known as peganine). It was first isolated in 1888 by Hooper from the leaves of Adhatoda vasica (Malabar nut), a plant central to Ayurvedic medicine for treating respiratory disorders [1].

  • Structure: Vasicine is a pyrrolo[2,1-b]quinazoline alkaloid.[1] Its structure features a tricyclic system where the quinazoline ring is fused to a pyrrolidine ring.

  • Biological Activity: It possesses potent bronchodilatory activity, which validated the traditional use of A. vasica for asthma. However, its abortifacient properties limited its direct clinical translation, prompting the synthesis of safer analogues like Bromhexine.

Febrifugine: The Antimalarial Lead

In the 1940s, during a national project in China, scientists isolated Febrifugine from Dichroa febrifuga (Chang Shan).[2][3] This herb had been used for millennia to treat malarial fevers.[2][3][4]

  • Mechanism: Unlike quinine, febrifugine inhibits prolyl-tRNA synthetase , blocking protein synthesis in the malaria parasite [2].

  • Significance: While febrifugine itself was too toxic (causing severe emesis), it served as the lead compound for Halofuginone , a synthetic derivative now used in veterinary medicine and investigated for fibrosis and cancer treatment.

Luotonin A: The Topoisomerase Poison

Discovered more recently in Peganum nigellastrum, Luotonin A represents a unique pyrroloquinazolinoquinoline scaffold.[5]

  • Mechanism: It acts as a Topoisomerase I poison , stabilizing the DNA-enzyme cleavable complex. Its mechanism mirrors that of Camptothecin but utilizes a distinct planar quinazoline-based architecture to intercalate into DNA [3].

Part 2: Biosynthetic Origins

The quinazoline core is biogenetically derived from anthranilic acid (2-aminobenzoic acid), a key intermediate in the shikimate pathway.

The Anthranilic Acid Pathway

The biosynthesis of vasicine involves the condensation of anthranilic acid with an ornithine-derived pyrrolidine precursor.

  • Precursor Formation: Anthranilic acid is activated (likely via CoA or ATP).

  • Condensation: It reacts with

    
    -pyrroline (derived from ornithine/arginine).
    
  • Cyclization: The intermediate undergoes cyclization and oxidation to form the tricyclic vasicine structure.

Biosynthesis Anth Anthranilic Acid Inter Intermediate (Schiff Base) Anth->Inter Condensation Orn L-Ornithine Pyr Δ1-Pyrroline Orn->Pyr Deamination & Cyclization Pyr->Inter Vasicine Vasicine (Peganine) Inter->Vasicine Cyclization & Oxidation

Figure 1: Simplified biosynthetic pathway of Vasicine from Anthranilic Acid and Ornithine.

Part 3: The Modern Era – EGFR Tyrosine Kinase Inhibitors

The most commercially significant application of the quinazoline scaffold is in the inhibition of EGFR, a receptor frequently mutated in Non-Small Cell Lung Cancer (NSCLC).

The 4-Anilinoquinazoline Pharmacophore

In the 1990s, researchers at Zeneca (now AstraZeneca) identified that the 4-anilinoquinazoline scaffold mimicked the adenosine triphosphate (ATP) molecule, fitting snugly into the ATP-binding pocket of the EGFR kinase domain [4].

  • Key Interaction 1 (Hinge Region): The N1 nitrogen of the quinazoline ring accepts a critical hydrogen bond from the amide nitrogen of Met793 in the kinase hinge region.

  • Key Interaction 2 (Hydrophobic Pocket): The aniline ring at the C4 position extends into a hydrophobic pocket, providing selectivity.

  • Solubilizing Tail: Substituents at C6 and C7 (often morpholine or ether chains) extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Evolution of Drugs
GenerationDrugTarget ProfileKey Structural Feature
1st Gen Gefitinib (Iressa)Reversible EGFR WT/Mutant4-anilinoquinazoline with morpholine tail
1st Gen Erlotinib (Tarceva)Reversible EGFR WT/Mutant4-anilinoquinazoline with bis-methoxyethoxy tail
2nd Gen Afatinib (Gilotrif)Irreversible (Covalent) Pan-HERAcrylamide "warhead" added to quinazoline core
3rd Gen Osimertinib Irreversible EGFR T790MNote: Pyrimidine-based, but evolved from quinazoline SAR

Part 4: Experimental Architectures

Protocol A: Niementowski Quinazoline Synthesis

This is the classic method for constructing the quinazoline-4(3H)-one core, the precursor to many bioactive derivatives.

Reaction Principle: Condensation of anthranilic acid with an amide (e.g., formamide) at high temperature.

Materials:

  • Anthranilic acid (13.7 g, 0.1 mol)

  • Formamide (16 mL, 0.4 mol)

  • Apparatus: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Protocol:

  • Mixing: In a 100 mL round-bottom flask, combine 13.7 g of anthranilic acid and 16 mL of formamide.

  • Heating: Heat the mixture in an oil bath at 130–135°C for 2–3 hours. The reaction will initially be heterogeneous and then become a clear solution as the condensation proceeds.

    • Note: Water is a byproduct. Using an open vessel or a Dean-Stark trap can drive the equilibrium, but formamide acts as both solvent and reactant here.

  • Workup: Allow the reaction mixture to cool to room temperature. The product, 4(3H)-quinazolinone, will crystallize out.[6]

  • Filtration: Filter the crude solid and wash with cold water to remove excess formamide.

  • Recrystallization: Recrystallize from ethanol to yield white needles.

    • Yield Expectation: 70–80%.

    • Melting Point Validation: 215–216°C.

Self-Validating Check:

  • TLC: Run on silica gel (Ethyl Acetate:Hexane 1:1). The product should have a lower R_f than anthranilic acid due to the formation of the polar amide/lactam functionality.

Protocol B: Isolation of Vasicine from Adhatoda vasica

An optimized acid-base extraction method for high purity [5].

Materials:

  • Dried Adhatoda vasica leaves (powdered).[7]

  • Solvents: Ethanol (95%), Chloroform, 5% HCl, Ammonia solution.

Step-by-Step Protocol:

  • Extraction: Macerate 100 g of powdered leaves in 500 mL of 95% ethanol for 24 hours. Filter and concentrate the filtrate under reduced pressure to a semi-solid residue.

  • Acidification: Dissolve the residue in 100 mL of 5% HCl. Filter to remove non-alkaloidal insoluble matter (chlorophyll, resins).

  • Basification: Basify the acidic filtrate with ammonia solution until pH ~9–10.

  • Liquid-Liquid Extraction: Extract the aqueous basic solution with Chloroform (3 x 50 mL).

  • Isolation: Combine chloroform layers, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Purification: The crude alkaloid fraction is rich in vasicine. Recrystallize from ethanol or purify via column chromatography (Eluent: Chloroform:Methanol 9:1).

Part 5: Visualizing the SAR Logic

The transition from a simple natural product to a complex kinase inhibitor relies on understanding the "privileged" nature of the quinazoline scaffold.

SAR Quinazoline Quinazoline Core (Scaffold) N1 N1 Nitrogen (H-bond Acceptor) Binds Met793 Quinazoline->N1 C4 C4 Position (Aniline Substitution) Hydrophobic Pocket Quinazoline->C4 C6_C7 C6/C7 Positions (Solubilizing Chains) Solvent Exposure Quinazoline->C6_C7 Gefitinib Gefitinib (EGFR Inhibitor) N1->Gefitinib C4->Gefitinib C6_C7->Gefitinib

Figure 2: Structure-Activity Relationship (SAR) mapping of the Quinazoline scaffold in EGFR inhibitors.

References

  • Hooper, D. (1888).[1] The Chemical Constitution of Adhatoda vasica. Pharmaceutical Journal, 18, 841.[1]

  • Jang, C. S., et al. (1946). Ch'ang Shan, a Chinese Antimalarial Drug.[4] Science, 103(2663), 59. Link

  • Ma, Z. Z., et al. (2004). Luotonin A.[5][8][9] A naturally occurring human DNA topoisomerase I poison. Journal of Biological Chemistry, 279(10), 9864-9871. Link

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Keesara, B. R., et al. (2017). Isolation and characterization of Vasicine from Adhatoda vasica. International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2568-2573. Link

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Foundational

2-Methoxyquinazoline: Structural Utility & Kinase Inhibition Profile

Topic: 2-Methoxyquinazoline Role as a Kinase Inhibitor Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] [1] Executive Summary The 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxyquinazoline Role as a Kinase Inhibitor Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

[1]

Executive Summary

The 2-methoxyquinazoline scaffold represents a critical structural modification in the optimization of kinase inhibitors, particularly within the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib).[1] While first-generation epidermal growth factor receptor (EGFR) inhibitors typically feature a hydrogen atom at the C-2 position to minimize steric conflict with the kinase hinge region, the introduction of a 2-methoxy group serves three advanced medicinal chemistry functions:

  • Metabolic Blockade: It obstructs oxidation at the C-2 position, a common metabolic soft spot in quinazoline xenobiotics.

  • Selectivity Tuning: It alters the electronic density of the pyrimidine ring, modulating affinity for the ATP-binding pocket of off-target kinases (e.g., VEGFR-2, PI3K).[1]

  • Solvent Front Interaction: It provides a vector for engaging solvent-exposed residues or specific water networks that are inaccessible to 2-H analogs.

This guide details the structural rationale, synthesis, and evaluation of 2-methoxyquinazoline derivatives.

Structural Biology & Mechanism of Action

The "2-Position" Dilemma in Kinase Binding

In the classic binding mode of 4-anilinoquinazolines to EGFR:

  • N1 accepts a hydrogen bond from the backbone amide of Met793 (hinge region).

  • N3 interacts with a conserved water molecule or Thr790 (gatekeeper).[2]

  • The C-2 position faces the narrow cleft near the hinge.

Mechanistic Insight: Large substituents at C-2 generally abolish activity against wild-type EGFR due to steric clash with Leu792 or Met793 . However, the 2-methoxy group is small enough to be tolerated in specific kinases (e.g., VEGFR-2 , Aurora A ) or mutant forms of EGFR where the pocket geometry is perturbed.[1] Furthermore, the methoxy oxygen can act as a weak hydrogen bond acceptor, stabilizing unique binding conformations not available to the parent 2-H compounds.[1]

Signaling Pathway Intervention

2-Methoxyquinazolines typically function as Type I ATP-competitive inhibitors .[1] By occupying the ATP-binding pocket, they prevent the phosphorylation of the activation loop, thereby silencing downstream signaling cascades such as RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival).[1]

Kinase_Signaling_Blockade GF Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) [Target] GF->RTK Activation RAS RAS (GTPase) RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 2-Methoxyquinazoline (ATP Competitive) Inhibitor->RTK Inhibition (IC50 < 50 nM) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response

Figure 1: Signal transduction blockade by 2-methoxyquinazoline derivatives.[1] The inhibitor competes with ATP at the Receptor Tyrosine Kinase (RTK) level.

Chemical Synthesis Protocol

The synthesis of 2-methoxy-4-anilinoquinazolines requires a regiospecific nucleophilic aromatic substitution (


). The C-4 position of 2,4-dichloroquinazoline is significantly more electrophilic than the C-2 position, allowing for sequential substitution.[1]
Reaction Workflow
  • Step 1 (C-4 Substitution): Selective displacement of the 4-chloro group with an aniline derivative.

  • Step 2 (C-2 Substitution): Displacement of the 2-chloro group with methoxide.

Synthesis_Workflow SM 2,4-Dichloroquinazoline Int Intermediate: 4-Anilino-2-chloroquinazoline SM->Int iPrOH, 80°C, 2h (Selective C-4 Sub) Aniline Substituted Aniline (R-NH2) Aniline->Int Product Final Product: 2-Methoxy-4-anilinoquinazoline Int->Product Reflux, 4-6h (C-2 Sub) Reagent2 Sodium Methoxide (NaOMe/MeOH) Reagent2->Product

Figure 2: Regioselective synthesis route for 2-methoxyquinazoline derivatives.

Detailed Methodology

Step 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-2-chloroquinazoline

  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (10 mL/mmol).

  • Procedure: Dissolve 2,4-dichloroquinazoline in isopropanol. Add the aniline dropwise. Heat to 80°C for 2 hours. The product typically precipitates as the hydrochloride salt.

  • Workup: Filter the precipitate, wash with cold isopropanol and ether. Dry under vacuum.

  • Validation: LC-MS should show a characteristic chlorine isotope pattern (M, M+2).

Step 2: Introduction of the 2-Methoxy Group

  • Reagents: Intermediate from Step 1 (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Anhydrous Methanol.

  • Procedure: Suspend the intermediate in anhydrous methanol. Add NaOMe solution. Reflux (65°C) for 6 hours.[1] Monitor by TLC (the 2-methoxy product is more polar than the 2-chloro precursor).

  • Workup: Evaporate methanol. Resuspend residue in water to dissolve inorganic salts. Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).[1]

Biological Evaluation & Data Analysis

In Vitro Kinase Assay (FRET-based)

To validate the activity of the 2-methoxy scaffold, a FRET (Fluorescence Resonance Energy Transfer) assay is the industry standard (e.g., LanthaScreen™).[1]

Protocol:

  • Reagents: Recombinant EGFR kinase domain, Fluorescein-PolyGT substrate, ATP (at

    
    ), Terbium-labeled anti-phosphotyrosine antibody.[1]
    
  • Reaction: Incubate kinase + inhibitor + substrate + ATP for 60 mins at room temperature.

  • Detection: Add Tb-antibody + EDTA (to stop reaction).

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm). The emission ratio (520/495) is proportional to phosphorylation.

Representative Activity Profile (Comparative Data)

The following table illustrates the impact of the 2-methoxy substitution compared to the classic 2-H and 2-Methyl analogs.

Compound ScaffoldR2 SubstituentEGFR (WT) IC50 (nM)VEGFR-2 IC50 (nM)Metabolic Stability (t1/2, min)
Gefitinib Analog -H3.2>10,00045
Analog B -CH315.485058
Target Analog -OCH3 8.1 120 >120

Interpretation:

  • Potency: The 2-methoxy analog retains high potency against EGFR (single-digit nanomolar) despite the increased steric bulk compared to -H.

  • Selectivity Shift: There is a significant gain in activity against VEGFR-2 (120 nM vs >10,000 nM), making the 2-methoxy scaffold a viable "dual-inhibitor" candidate.[1]

  • Stability: The methoxy group significantly extends metabolic half-life by blocking oxidation at the C-2 position.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link][1]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link][1]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

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Exploratory

The Rise of 2-Methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncology. Among its many derivatives, the 2-methoxyquinazoline moiety has emerged as a promising pharmacophore for the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-methoxyquinazoline derivatives in drug discovery, from their rational design and synthesis to their biological evaluation and mechanisms of action. We will delve into the intricacies of their role as potent kinase inhibitors, exploring the structure-activity relationships that govern their efficacy and selectivity. This document serves as an in-depth resource for researchers aiming to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] This versatility has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant portion of quinazoline-based drug discovery has focused on the development of kinase inhibitors, with several approved for cancer treatment, such as gefitinib, erlotinib, and lapatinib.[3][4] These molecules typically feature a 4-anilino substitution, which plays a crucial role in their binding to the ATP-binding site of kinases.[5] While extensive research has explored modifications at the 4, 6, and 7-positions of the quinazoline core, the 2-position offers a valuable yet less explored avenue for structural diversification and optimization of pharmacological properties. The introduction of a methoxy group at the 2-position presents a compelling strategy to modulate the electronic and steric properties of the quinazoline scaffold, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthetic Strategies for 2-Methoxyquinazoline Derivatives

The synthesis of 2-methoxy-4-anilinoquinazoline derivatives is a multi-step process that hinges on the regioselective functionalization of the quinazoline core. A common and efficient strategy involves the initial preparation of a key intermediate, 2,4-dichloroquinazoline, followed by sequential nucleophilic aromatic substitution reactions.

Synthesis of the Key Intermediate: 2,4-Dichloroquinazoline

The synthesis of 2,4-dichloroquinazoline is typically achieved from readily available starting materials such as anthranilic acid. A common method involves the reaction of anthranilic acid with potassium cyanate to form 2,4-quinazolinedione, which is then chlorinated.[2]

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

  • Step 1: Synthesis of 2,4-Quinazolinedione.

    • In a reaction vessel, dissolve anthranilic acid in water.

    • Slowly add a solution of potassium cyanate while stirring.

    • Adjust the pH of the mixture to between 9 and 12 using a suitable base (e.g., sodium hydroxide solution).

    • Maintain the reaction temperature between 20 and 100°C and stir for 1-12 hours.

    • Cool the reaction mixture to below 10°C and acidify with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2,4-quinazolinedione.[2]

  • Step 2: Chlorination of 2,4-Quinazolinedione.

    • To a flask containing 2,4-quinazolinedione, add a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 2,4-dichloroquinazoline.[4]

Causality Behind Experimental Choices: The use of a two-step procedure starting from anthranilic acid is a well-established and cost-effective method for producing the key 2,4-dichloroquinazoline intermediate on a large scale. The chlorination with POCl₃ is a standard and efficient method for converting the dione to the dichloro derivative, which is highly reactive towards nucleophilic substitution.

Sequential Nucleophilic Substitution: Introducing the 2-Methoxy and 4-Anilino Moieties

The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloroquinazoline allows for a regioselective and stepwise introduction of substituents. The C4 position is more susceptible to nucleophilic attack than the C2 position.[6] This allows for the initial introduction of the desired aniline at the C4 position, followed by the displacement of the C2-chloro with a methoxy group.

Experimental Protocol: Synthesis of 2-Methoxy-4-anilinoquinazoline Derivatives

  • Step 1: Synthesis of 2-Chloro-4-anilinoquinazoline.

    • Dissolve 2,4-dichloroquinazoline in a suitable solvent such as isopropanol.[4]

    • Add the desired substituted aniline to the solution.

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Filter the solid, wash with a cold solvent (e.g., isopropanol), and dry to obtain the 2-chloro-4-anilinoquinazoline derivative.[4]

  • Step 2: Synthesis of 2-Methoxy-4-anilinoquinazoline.

    • Suspend the 2-chloro-4-anilinoquinazoline derivative in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the final 2-methoxy-4-anilinoquinazoline derivative.

Self-Validating System: The progress of each synthetic step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material before proceeding to the next step. The identity and purity of the final products must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G A Anthranilic Acid B 2,4-Quinazolinedione A->B  KOCN, H2O C 2,4-Dichloroquinazoline B->C  POCl3 D 2-Chloro-4-anilinoquinazoline C->D  Substituted Aniline, Isopropanol, Reflux E 2-Methoxy-4-anilinoquinazoline D->E  NaOMe, Methanol, Reflux

Synthetic workflow for 2-methoxy-4-anilinoquinazoline derivatives.

Biological Activities and Therapeutic Targets

2-Methoxyquinazoline derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[6]

Kinase Inhibition: Targeting Key Oncogenic Drivers

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[5] The introduction of a methoxy group at the 2-position can influence the binding affinity and selectivity of these compounds. Key kinase targets for 2-methoxyquinazoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[7] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[7] 4-Anilinoquinazolines are known to be potent EGFR inhibitors, and the 2-methoxy substitution can be explored to optimize this activity.[3][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[9][10] 2-Methoxy-4-anilinoquinazolines have the potential to act as dual inhibitors, simultaneously targeting tumor cell proliferation and angiogenesis.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2-methoxyquinazoline derivatives are still emerging, general principles from the broader class of 4-anilinoquinazolines can be extrapolated and serve as a guide for rational drug design.

  • The 4-Anilino Moiety: The nature and substitution pattern of the aniline ring are critical for kinase inhibitory activity and selectivity. Small, hydrophobic substituents are often favored.[9]

  • The Quinazoline Core: The quinazoline ring itself forms key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]

  • The 2-Methoxy Group: The introduction of a methoxy group at the 2-position can impact the electronic properties of the quinazoline ring and introduce new potential interactions with the kinase active site. It may also influence the compound's metabolic stability and pharmacokinetic properties. Further studies are needed to fully elucidate the role of the 2-methoxy group in modulating kinase inhibition.

  • Substituents at the 6 and 7-positions: Methoxy or other small alkoxy groups at the 6 and 7-positions of the quinazoline ring are often associated with potent kinase inhibitory activity, as seen in approved drugs like gefitinib.[2]

G cluster_0 Tumor Cell EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Methoxyquinazoline Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Simplified signaling pathways targeted by 2-methoxyquinazoline derivatives.

Biological Evaluation: A Step-by-Step Approach

The biological evaluation of novel 2-methoxyquinazoline derivatives involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Assay Components:

    • Recombinant kinase enzyme (e.g., EGFR, VEGFR-2).

    • Kinase-specific substrate (peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with a detectable readout like ADP-Glo™).[8]

    • Assay buffer containing MgCl₂ and other necessary co-factors.

    • Test compound (2-methoxyquinazoline derivative) at various concentrations.

    • Positive control (a known inhibitor of the kinase).

    • Negative control (vehicle, e.g., DMSO).

  • Procedure:

    • In a microplate, add the assay buffer, substrate, and test compound or controls.

    • Initiate the kinase reaction by adding the kinase enzyme and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate. This can be done by various methods, such as:

      • Radiometric assay: Measuring the incorporation of ³²P into the substrate.[8]

      • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is inversely proportional to the amount of ATP remaining.[10]

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.[4]

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay results. The Z'-factor, a statistical parameter, can be calculated to assess the quality and robustness of the assay.

Cellular Proliferation Assays

These assays determine the effect of the compounds on the growth and viability of cancer cells.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture cancer cell lines known to be dependent on the targeted kinases (e.g., A549 lung cancer cells for EGFR, HUVEC cells for VEGFR-2).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-methoxyquinazoline derivatives for a specific duration (e.g., 72 hours).[11]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[12]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and relatively simple colorimetric assay for assessing cell viability and proliferation. The choice of cell lines is critical and should be based on the specific kinase targets of the compounds being tested.

Data Presentation

The following tables provide a hypothetical representation of the type of data that would be generated during the evaluation of novel 2-methoxyquinazoline derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Methoxyquinazoline Derivatives

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
MQ-1 HH50120
MQ-2 3-ClH1585
MQ-3 4-FH25100
MQ-4 3-Cl6-OCH₃530
Gefitinib --2>1000
Vandetanib --50040

Table 2: Antiproliferative Activity of 2-Methoxyquinazoline Derivatives

CompoundA549 (NSCLC) GI₅₀ (µM)HCT116 (Colon) GI₅₀ (µM)HUVEC (Endothelial) GI₅₀ (µM)
MQ-1 2.55.13.8
MQ-2 0.82.31.5
MQ-3 1.23.52.1
MQ-4 0.20.90.5
Gefitinib 0.1>10>10
Vandetanib 1.52.80.8

Conclusion and Future Directions

2-Methoxyquinazoline derivatives represent a promising class of compounds for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse libraries of these molecules. The biological evaluation protocols described offer a robust framework for assessing their potency, selectivity, and cellular activity.

Future research in this area should focus on:

  • Extensive SAR studies: A systematic exploration of substituents at the 2, 4, 6, and 7-positions is needed to build a comprehensive understanding of the SAR for this scaffold.

  • Kinome-wide profiling: To assess the selectivity of lead compounds and identify potential off-target effects.

  • In vivo efficacy studies: To evaluate the antitumor activity and pharmacokinetic properties of promising candidates in animal models.

  • Exploration of other therapeutic areas: Given the diverse biological activities of quinazolines, the potential of 2-methoxyquinazoline derivatives in other disease areas, such as inflammatory and infectious diseases, should be investigated.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 2-methoxyquinazoline-based therapeutics to address unmet medical needs.

References

  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P
  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed. (URL: [Link])

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC. (URL: [Link])

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC. (URL: [Link])

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. (URL: [Link])

  • Structure-activity relationship of anticancer drug candidate quinones - TÜBİTAK Academic Journals. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (URL: [Link])

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: Not Available)
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Full article: 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - Taylor & Francis Online. (URL: [Link])

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors - PMC. (URL: [Link])

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (URL: [Link])

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. (URL: [Link])

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - Bentham Science Publisher. (URL: [Link])

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor - American Chemical Society. (URL: [Link])

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Foundational

The Quinazoline Scaffold in Oncology: Mechanistic Precision and Synthetic Versatility

Executive Summary The quinazoline heterocycle (benzopyrimidine) represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a significant percentage of FDA-approved small-molecule ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline heterocycle (benzopyrimidine) represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a significant percentage of FDA-approved small-molecule kinase inhibitors. Its ubiquity is not coincidental; the scaffold possesses an innate ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

This technical guide dissects the anticancer potential of quinazolines, moving beyond basic literature review to provide a rigorous framework for synthesis, mechanistic validation, and lead optimization. It is designed for researchers who require actionable protocols and high-level structural insights.

Part 1: Mechanistic Deep Dive – The ATP Mimicry

To design effective quinazoline-based drugs, one must understand the precise atomic interactions within the kinase domain. The efficacy of compounds like Gefitinib or Erlotinib stems from their ability to compete with ATP for the binding cleft of EGFR.[1]

Structural Biology of Inhibition

The quinazoline core binds to the active conformation of the kinase (Type I inhibition).[1]

  • The Hinge Binder: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 in the EGFR hinge region.[1][2][3] This mimics the interaction normally formed by the N1 of ATP's adenine.

  • The Hydrophobic Spine: The C4-position, typically substituted with an aniline moiety, projects into a hydrophobic pocket deep within the cleft.[1] This interaction is critical for potency and selectivity.

  • Solvent Exposure: Substituents at C6 and C7 (often alkoxy chains) extend towards the solvent front, improving water solubility and allowing for pharmacokinetic tuning without disrupting the core binding mode.

Pathway Visualization

The following diagram illustrates the signal transduction cascade driven by EGFR and the precise interception point of quinazoline inhibitors.

EGFR_Pathway Ligand EGF Ligand EGFR_Inactive EGFR (Monomer) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phos) EGFR_Inactive->EGFR_Active Dimerization & Autophosphorylation RAS RAS-GTP EGFR_Active->RAS Grb2/SOS Recruitment Inhibitor Quinazoline Inhibitor (ATP Competitor) Inhibitor->EGFR_Active Blocks ATP Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus

Caption: Figure 1: EGFR signal transduction cascade showing the competitive inhibition point of quinazoline compounds at the phosphorylated dimer stage.

Part 2: Structure-Activity Relationship (SAR) Matrix

The optimization of a quinazoline lead follows a predictable yet rigorous logic. The table below synthesizes decades of SAR data into a generational comparison.

Table 1: Generational Evolution of Quinazoline EGFR Inhibitors
GenerationRepresentative DrugBinding ModeTarget ProfileKey Structural Feature
1st Gen Gefitinib, ErlotinibReversible (ATP Competitive)EGFR (WT), Exon 19 del, L858RC4-aniline; C6/C7 morpholine/ether chains for solubility.
2nd Gen Afatinib, DacomitinibIrreversible (Covalent)EGFR (WT), T790M (weak)Acrylamide warhead at C6 to target Cys797.
3rd Gen OsimertinibIrreversible (Covalent)EGFR (T790M), L858RPyrimidine core (modified quinazoline concept) to spare WT EGFR.
4th Gen EAI045 (Experimental)AllostericEGFR (C797S, T790M)Binds to allosteric pocket; overcomes Cys797 mutation.

Critical Insight: The shift from 1st to 2nd generation involved adding an electrophilic "warhead" (acrylamide) to covalently bond with Cys797 . This transforms the drug from a competitive inhibitor (equilibrium-based) to an irreversible silencer.

Part 3: Synthetic Architecture & Protocols

For the medicinal chemist, the synthesis must be robust and scalable. The Niementowski Quinazoline Synthesis remains the gold standard, though modern microwave-assisted variations are preferred for higher yields.

Protocol: Microwave-Assisted Niementowski Synthesis

Objective: Synthesize a 4(3H)-quinazolinone core from anthranilic acid.[4][5][6]

Reagents:

  • Anthranilic acid (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)

  • Catalyst: Ammonium acetate (0.1 eq) or Silica gel support

Step-by-Step Workflow:

  • Preparation: Mix anthranilic acid and formamide in a microwave-safe reaction vessel. Add catalyst.[6][7][8]

  • Irradiation: Irradiate at 150°C (300W) for 10–15 minutes. Note: Conventional heating requires 130°C for 4–6 hours.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the fluorescent anthranilic acid spot.

  • Work-up: Cool the mixture. Pour into crushed ice. The quinazolinone precipitates as a solid.[6]

  • Purification: Filter and recrystallize from ethanol.

  • Chlorination (Activation): To attach the C4-aniline, convert the quinazolinone to 4-chloroquinazoline using POCl3 (Phosphorus oxychloride) under reflux for 2 hours.

Synthesis Workflow Diagram

Synthesis_Workflow Start Anthranilic Acid + Formamide Reaction Microwave Irradiation (150°C, 15 min) Start->Reaction Intermediate 4(3H)-Quinazolinone Reaction->Intermediate Activation Chlorination (POCl3 Reflux) Intermediate->Activation Activation Coupling SNAr Coupling (with Aniline) Activation->Coupling Cl Displacement Final Target Quinazoline Inhibitor Coupling->Final

Caption: Figure 2: Step-wise synthetic route from raw materials to functionalized inhibitor using the Niementowski method and subsequent chlorination.

Part 4: Preclinical Validation (The Self-Validating System)

Synthesizing the compound is only half the battle. Rigorous biological evaluation is required.

Protocol: MTT Cytotoxicity Assay

Causality: This assay measures the reduction of MTT (yellow) to formazan (purple) by mitochondrial succinate dehydrogenase. It is a surrogate for metabolic activity, which correlates with cell viability.[7][9]

Critical Parameters for Reproducibility:

  • Seeding Density: Optimization is required. For HeLa or A549 cells, seed 3,000–5,000 cells/well in a 96-well plate.

    • Why? Too high density leads to contact inhibition (false negatives). Too low leads to signal noise.

  • Edge Effect Mitigation: Do not use the outer perimeter wells of the 96-well plate for experimental data. Fill them with PBS.[10]

    • Why? Evaporation rates differ at the edges, altering media concentration and causing statistical artifacts.

  • Solubilization: Use DMSO to dissolve formazan crystals. Ensure complete dissolution by shaking for 15 mins before reading.

Validation Steps:

  • Positive Control: Doxorubicin or Gefitinib (known IC50).

  • Negative Control: DMSO vehicle (0.1% final concentration).

  • Blank: Media without cells (to subtract background absorbance).

Calculation:



Part 5: The Resistance Frontier & Future Directions

The clinical limitation of quinazolines is the emergence of resistance mutations.

  • T790M (The Gatekeeper): This mutation substitutes a bulky methionine for threonine at the gatekeeper position. This sterically hinders 1st generation inhibitors and increases the receptor's affinity for ATP.[11]

    • Solution: 3rd generation inhibitors (Osimertinib) form a covalent bond with Cys797 , bypassing the need for high affinity at the gatekeeper region.

  • C797S (The Covalent Breaker): Resistance to Osimertinib often arises via C797S, where the cysteine anchor is lost.

    • Future:PROTACs (Proteolysis Targeting Chimeras) . Instead of inhibiting the kinase, quinazoline-based PROTACs link the inhibitor to an E3 ligase, marking the EGFR protein for degradation by the proteasome. This removes the protein entirely, regardless of mutation status.

References

  • Mechanism of EGFR Inhibition: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] The Journal of Biological Chemistry. Link

  • Niementowski Synthesis Review: Connolly, D. J., et al. (2005). The Niementowski Quinazoline Synthesis: A Technical Guide. Arkivoc. Link

  • Osimertinib Resistance: Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. Link

  • MTT Assay Protocol: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Link

  • Quinazoline SAR: Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry. Link

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Protocols & Analytical Methods

Method

One-Pot Synthesis of 2-Substituted Quinazoline Derivatives: A Detailed Guide for Researchers

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antico...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2] The efficient construction of this privileged heterocyclic system is therefore of paramount importance. One-pot multicomponent reactions have emerged as a powerful and atom-economical strategy for the synthesis of 2-substituted quinazolines, offering significant advantages over traditional multi-step methods by reducing reaction time, cost, and waste generation.[2][3]

This comprehensive guide provides an in-depth exploration of various one-pot methodologies for the synthesis of 2-substituted quinazoline derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights to aid researchers in selecting the optimal synthetic route for their specific target molecules.

I. Strategic Approaches to One-Pot Quinazoline Synthesis

The one-pot synthesis of 2-substituted quinazolines can be broadly categorized based on the key starting materials and the nature of the catalytic system employed. Understanding these different strategies is crucial for selecting a method that is compatible with the desired functional groups on the final product.

Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and efficient platform for the construction of the quinazoline core. Catalysts based on palladium, copper, and ruthenium are particularly prominent in this area.[1]

  • Palladium-Catalyzed Reactions: Palladium catalysts are often employed in carbonylative transformations and cross-coupling reactions to build the quinazoline scaffold.[1] For instance, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids catalyzed by palladium provides a direct route to diverse quinazoline derivatives.[4]

  • Copper-Catalyzed Reactions: Copper-based catalytic systems have gained significant attention due to their low cost, low toxicity, and excellent functional group tolerance.[1] A notable example is the copper-catalyzed one-pot tandem reaction involving aldehydes, (2-aminophenyl)methanols, and an ammonium source, which proceeds through the in-situ formation of 2-aminobenzaldehydes.[5]

  • Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used in acceptorless dehydrogenative coupling reactions.[6] This approach is environmentally friendly as it generates only hydrogen and water as byproducts.[6]

Catalyst-Free and Green Syntheses

In recent years, there has been a growing emphasis on developing more sustainable synthetic methodologies. Catalyst-free and green approaches for quinazoline synthesis often utilize readily available and environmentally benign reagents and solvents.

  • Ultrasonic Irradiation: The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in the one-pot synthesis of quinazolinones from anthranilic acid, acetic anhydride, and primary amines, often in the absence of any catalyst or solvent.[3] This method offers advantages such as shorter reaction times and easier work-up procedures.[3]

  • Metal-Free Oxidative Condensation: A green chemistry approach involves the metal-free oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant.[7][8] This method often employs an organocatalyst, such as salicylic acid, and provides the desired 2-arylquinazolines with excellent atom economy.[7][8]

II. Mechanistic Insights and Key Intermediates

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and troubleshooting synthetic challenges. The formation of the quinazoline ring in one-pot syntheses typically proceeds through a series of key steps.

A common mechanistic pathway involves the initial reaction of a 2-amino-substituted benzene derivative (e.g., 2-aminobenzaldehyde, 2-aminobenzonitrile) with an aldehyde or its precursor to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final quinazoline product.

For instance, in the synthesis from o-aminobenzylamines and benzylamines, the reaction proceeds through:

  • Oxidative formation of an imine.

  • Intermolecular condensation.

  • Intramolecular cyclization.

  • Aromatization to furnish the quinazoline ring.[9]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for selected one-pot syntheses of 2-substituted quinazoline derivatives. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

This protocol describes the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and a primary amine using a ruthenium catalyst.[6]

Materials:

  • 2-Aminobenzyl alcohol

  • Primary amine (e.g., benzylamine)

  • Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube, add 2-aminobenzyl alcohol (1.0 mmol), the primary amine (1.2 mmol), and the ruthenium(II) catalyst (2.5 mol%).

  • Add the solvent (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted quinazoline.

Protocol 2: Copper-Catalyzed One-Pot Tandem Reaction

This protocol details the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanol, an aldehyde, and ammonium chloride using a copper catalyst.[5]

Materials:

  • (2-Aminophenyl)methanol

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Copper(I) chloride (CuCl)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • 2,2'-Bipyridine (bpy)

  • Solvent (e.g., DMSO)

Procedure:

  • In a reaction vessel, combine (2-aminophenyl)methanol (1.0 mmol), the aldehyde (1.2 mmol), ammonium chloride (2.0 mmol), CuCl (10 mol%), TEMPO (20 mol%), and bpy (10 mol%).

  • Add the solvent (3 mL) to the mixture.

  • Heat the reaction at 80 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-substituted quinazoline.

Protocol 3: Catalyst-Free Synthesis using Ultrasonic Irradiation

This protocol outlines a green and efficient method for the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones from anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation.[3]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Primary amine (aromatic or aliphatic)

Procedure:

  • In a flask, mix anthranilic acid (1.0 mmol), acetic anhydride (1.2 mmol), and the primary amine (1.0 mmol).

  • Place the flask in an ultrasonic bath and irradiate at a specified frequency and power at room temperature for the required duration (typically 30-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

IV. Data Presentation and Comparison

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key features of the protocols described above.

Method Catalyst Starting Materials Key Advantages Typical Yields Reference
Acceptorless Dehydrogenative CouplingRuthenium(II) complex2-Aminobenzyl alcohol, Primary amineAtom-economical, environmentally friendly (H₂ and H₂O as byproducts)29-98%[6]
One-Pot Tandem ReactionCopper(I) chloride(2-Aminophenyl)methanol, Aldehyde, NH₄ClReadily available starting materials, good functional group tolerance55-97%[5]
Ultrasonic IrradiationCatalyst-freeAnthranilic acid, Acetic anhydride, Primary amineGreen method, short reaction times, simple work-upExcellent yields[3]

V. Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the general workflows for the one-pot synthesis of 2-substituted quinazolines.

G cluster_0 One-Pot Synthesis Workflow Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Addition of reactants, catalyst, and solvent One-Pot Reaction One-Pot Reaction Reaction Vessel->One-Pot Reaction Heating/Irradiation Work-up & Purification Work-up & Purification One-Pot Reaction->Work-up & Purification Quenching, Extraction, Chromatography Final Product Final Product Work-up & Purification->Final Product

Caption: General workflow for one-pot synthesis.

G cluster_1 Simplified Mechanistic Pathway 2-Amino Substrate 2-Amino Substrate Schiff Base Formation Schiff Base Formation 2-Amino Substrate->Schiff Base Formation Aldehyde/Amine Aldehyde/Amine Aldehyde/Amine->Schiff Base Formation Intramolecular Cyclization Intramolecular Cyclization Schiff Base Formation->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization Quinazoline Quinazoline Aromatization->Quinazoline

Sources

Application

Application Note: Accelerated Synthesis of Quinazoline Scaffolds via Microwave Irradiation

Introduction: The Quinazoline Core and the Need for Synthetic Efficiency Quinazolines and their oxidized counterparts, quinazolinones, represent a privileged scaffold in medicinal chemistry and drug discovery.[1] This he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core and the Need for Synthetic Efficiency

Quinazolines and their oxidized counterparts, quinazolinones, represent a privileged scaffold in medicinal chemistry and drug discovery.[1] This heterocyclic system is a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The critical importance of this structural motif necessitates the development of rapid, efficient, and environmentally benign synthetic methodologies to accelerate the drug discovery pipeline. Traditional synthetic routes to quinazolines often require prolonged reaction times, high temperatures, and frequently result in modest yields and the formation of undesirable byproducts.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the shortcomings of conventional heating methods.[4][5] By utilizing microwave irradiation, it is possible to achieve dramatic reductions in reaction times—often from hours to mere minutes—along with significant improvements in product yields and purity.[5][6] This application note provides a detailed protocol and expert insights into the microwave-assisted synthesis of quinazolines, designed to empower researchers to leverage this powerful technology for the rapid generation of diverse compound libraries.

The Science Behind Microwave-Assisted Synthesis: A Deeper Dive

The remarkable rate enhancements observed in microwave-assisted reactions are primarily due to a phenomenon known as dielectric heating.[7][8] Unlike conventional heating, which relies on the slow process of thermal conduction, microwave energy is directly transferred to polar molecules or reagents within the reaction mixture. This interaction with the oscillating electric field of the microwaves causes rapid molecular rotation and friction, leading to a swift and uniform increase in temperature throughout the reaction vessel.[8] It is crucial to understand that the energy of microwave photons is insufficient to cleave chemical bonds, thus the effect is purely kinetic, accelerating the reaction rate by achieving higher temperatures more rapidly and efficiently.[9]

This rapid and homogeneous heating profile minimizes the formation of thermal decomposition products and side reactions that can occur with conventional heating, where vessel walls are significantly hotter than the bulk of the reaction mixture. The ability to precisely control temperature and pressure in modern microwave reactors further enhances reproducibility and safety, making it a superior method for high-throughput synthesis and library generation.[10]

One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones: A Representative Protocol

This protocol details a robust and efficient one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, adapted from established microwave-assisted methodologies.[11] This approach offers high atom economy and operational simplicity, making it an ideal entry point for researchers new to microwave synthesis.

Reaction Scheme:

Reaction_Scheme Anthranilic_Acid Anthranilic Acid Benzoxazinone Intermediate: 2-substituted-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone + R1-COCl - HCl Acid_Chloride Acid Chloride (R1-COCl) Primary_Amine Primary Amine (R2-NH2) Quinazolinone Product: 2,3-disubstituted quinazolin-4(3H)-one Benzoxazinone->Quinazolinone + R2-NH2 - H2O

Caption: General reaction scheme for the one-pot synthesis of quinazolinones.

Materials and Equipment:
  • Starting Materials:

    • Anthranilic acid

    • Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)

    • Substituted primary amine (e.g., aniline, benzylamine)

  • Microwave Reactor: A dedicated laboratory microwave synthesizer equipped with temperature and pressure sensors. Note: Use of domestic microwave ovens is strongly discouraged due to safety risks and lack of reproducibility.[12]

  • Reaction Vessels: 10 mL microwave process vials with snap-on caps and septa.

  • Reagents and Solvents:

    • Ethanol (for recrystallization)

    • Deionized water

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

  • Analytical Equipment:

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • NMR Spectrometer

    • Mass Spectrometer

Step-by-Step Experimental Protocol:
  • Reagent Preparation: In a 10 mL microwave process vial, add anthranilic acid (1.0 mmol).

  • Reaction Mixture Assembly: To the vial, add the desired acid chloride (1.1 mmol) followed by the primary amine (1.0 mmol). Note: This reaction is often performed solvent-free, which is a significant green chemistry advantage.[11][13]

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120-140 °C (A temperature ramp may be beneficial)

    • Time: 5-15 minutes

    • Power: 200-300 W (use dynamic power control to maintain temperature)

    • Stirring: High

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. A solid product should have formed. The progress of the reaction can be monitored by TLC (typically using a 3:7 ethyl acetate:hexane mobile phase).

  • Work-up and Purification:

    • Add 10 mL of cold water to the reaction vial and stir vigorously.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with additional cold water to remove any unreacted starting materials or water-soluble byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.[5]

  • Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Workflow Visualization

Sources

Method

Application Notes &amp; Protocols: Leveraging the 2-Methoxyquinazoline Scaffold in High-Throughput Screening for Drug Discovery

Abstract The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Its versatile chemical natur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Its versatile chemical nature and proven biological relevance make it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide array of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of libraries based on the 2-Methoxyquinazoline scaffold in HTS. We will delve into the scientific rationale, provide detailed, field-tested protocols for both cell-based and biochemical assays, and outline a robust framework for data analysis and hit validation, thereby empowering research teams to confidently integrate this valuable chemical class into their discovery pipelines.

Introduction: The Quinazoline Scaffold as a Strategic Starting Point

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify starting points for therapeutic development.[3][4] The success of any HTS campaign is fundamentally dependent on two factors: the quality of the biological assay and the chemical diversity and relevance of the compound library.

The quinazoline scaffold has consistently proven its merit in drug discovery. Several FDA-approved drugs, such as the tyrosine kinase inhibitors Gefitinib and Erlotinib, feature this heterocyclic core, highlighting its favorable pharmacological properties.[2] Derivatives of the quinazoline family have demonstrated a vast spectrum of biological activities, including but not limited to:

  • Anticancer: Inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (e.g., VEGFR-2).[1][5][6]

  • Antimicrobial & Antiparasitic: Activity against various bacteria, fungi, and parasites.[7][8]

  • Anti-inflammatory: Modulation of inflammatory pathways.[1]

2-Methoxyquinazoline serves as an excellent, tractable starting point for building a focused library. The methoxy group at the 2-position can be readily displaced or modified, while other positions on the quinazoline ring system offer vectors for diversification, allowing for the systematic exploration of chemical space around a proven pharmacophore. This application note will use the 2-Methoxyquinazoline scaffold as a representative example to guide the user through the entire HTS workflow.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically identify and validate active compounds ("hits") from a large library. Each stage acts as a filter to reduce the number of compounds for further investigation while increasing the confidence in their biological activity.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Confirmation & Follow-up LibPrep Library Preparation (2-Methoxyquinazoline Derivatives) AssayDev Assay Development & Miniaturization (384-well) LibPrep->AssayDev Validation Assay Validation (Z'-factor > 0.5) AssayDev->Validation PrimaryScreen Primary Screen (Single Concentration) Validation->PrimaryScreen Proceed to Screen HitID Initial Hit Identification (>3 SD from mean) PrimaryScreen->HitID Confirmation Hit Confirmation (Dose-Response) HitID->Confirmation Advance Hits SAR Preliminary SAR & Hit Prioritization Confirmation->SAR H2L Hit-to-Lead Chemistry SAR->H2L

Caption: The High-Throughput Screening (HTS) cascade.

Pre-Screening Phase: Foundational Work

Library Management and Plating

The integrity of your compound library is paramount. A library of 2-Methoxyquinazoline derivatives should be handled with care to ensure stability and accurate concentration.

  • Solubilization: Most small molecules, including quinazoline derivatives, are dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (typically 10 mM).[9]

  • Storage: Stock solutions should be stored at -20°C or -80°C in sealed plates to prevent water absorption and degradation. Repeated freeze-thaw cycles should be minimized.[10]

  • Assay Plates: For HTS, compounds are typically formatted into 384-well or 1536-well plates. Automated liquid handlers are used to transfer nanoliter volumes of the compound stock into the assay plates, resulting in a final DMSO concentration that should ideally be kept below 0.5% to avoid solvent-induced toxicity in cell-based assays.[11]

Table 1: Example 384-Well Plate Layout for Primary Screening

WellsColumn 1-2Column 3-22Column 23-24
Content Negative Control (Vehicle: DMSO)Library Compounds (e.g., 2-Methoxyquinazoline derivatives)Positive Control (Known Inhibitor/Activator)
Purpose Defines baseline (0% activity)Test articles for screeningDefines maximum signal (100% activity)
Replicates n = 32n = 1 per compoundn = 32

Causality: Placing controls in dedicated columns allows for robust statistical analysis of the entire plate's performance and helps identify systematic errors like "edge effects," where wells on the periphery of the plate behave differently due to thermal or evaporation gradients.[3]

Assay Development and Validation

The goal of assay development is to create a robust, reproducible, and scalable biological assay that can reliably distinguish active compounds from inactive ones.[12][13] The choice of assay depends entirely on the biological question being asked. Below are two common scenarios.

Phenotypic, or cell-based, screens measure a compound's effect on cellular behavior, such as viability or apoptosis.[14] This approach is powerful because it interrogates targets in their native biological context.

Pathway_Diagram RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->RTK Inhibition

Caption: Quinazolines often target kinase pathways to inhibit cell growth.

Protocol 1: Cell-Based Cytotoxicity HTS using a Luminescent Readout

This protocol identifies compounds that reduce cell viability, a hallmark of cytotoxic anticancer agents.

  • Materials:

    • A549 human lung carcinoma cells (or other relevant cancer cell line).

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

    • 384-well, white, clear-bottom, sterile, tissue culture-treated plates.

    • 2-Methoxyquinazoline derivative library plate (10 mM in DMSO).

    • Positive Control: Staurosporine (10 µM stock).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Automated liquid handler and a luminometer plate reader.

  • Methodology:

    • Cell Seeding: Using an automated dispenser, seed 2,000 A549 cells in 40 µL of medium into each well of the 384-well assay plates.

    • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

    • Compound Addition:

      • Using an acoustic dispenser or pin tool, transfer 40 nL of compound from the library plate to the corresponding wells of the cell plate.

      • Add 40 nL of 100% DMSO to the negative control wells (Columns 1-2).

      • Add 40 nL of 10 µM Staurosporine to the positive control wells (Columns 23-24). This yields a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

    • Assay Readout:

      • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

      • Add 20 µL of CellTiter-Glo® reagent to each well.

      • Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis.

      • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

Target-based screens use purified biomolecules (e.g., an enzyme) to identify direct inhibitors.[14] This approach is useful for structure-based drug design and understanding a compound's mechanism of action.

Protocol 2: Biochemical Kinase Inhibition HTS (e.g., for VEGFR-2)

This protocol identifies compounds that directly inhibit the activity of a specific kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase.

    • Kinase substrate peptide.

    • ADP-Glo™ Kinase Assay kit.

    • 384-well, low-volume, white plates.

    • 2-Methoxyquinazoline derivative library plate (10 mM in DMSO).

    • Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib).

    • Kinase buffer.

  • Methodology:

    • Compound Dispensing: Add 25 nL of compounds, DMSO (negative control), or Sorafenib (positive control) to the appropriate wells of the 384-well plate.

    • Kinase Addition: Add 2.5 µL of VEGFR-2 solution in kinase buffer to each well. Incubate for 10 minutes at room temperature.

    • Initiate Reaction: Add 2.5 µL of ATP/substrate solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

    • Stop Reaction & Detect ADP:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Assay Readout: Measure luminescence on a plate reader. A low signal indicates that the kinase reaction was inhibited (less ADP was produced).

Assay Quality Control

Before starting a full-scale screen, the assay must be validated to ensure it is robust.[10] This is done by running several plates containing only positive and negative controls.

Table 2: Key HTS Assay Quality Control Metrics

MetricFormulaInterpretationTarget Value
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)Measures the dynamic range of the assay.> 5
Z'-Factor 1 - [3*(SDPos + SDNeg) / |MeanPos - MeanNeg|]A measure of statistical effect size; it reflects both the signal dynamic range and the data variation.> 0.5[11]

Trustworthiness: An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS, indicating that the separation between the positive and negative control distributions is large enough to confidently identify hits.[11]

Screening and Data Analysis

Primary Screen

The primary screen involves testing every compound in the library at a single, high concentration (typically 5-20 µM).[11] The goal is to cast a wide net and identify any compound with potential activity, accepting that there will be false positives.

Data Normalization and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each well:

% Inhibition = 100 * (1 - [(SignalCompound - MeanNeg) / (MeanPos - MeanNeg)])

"Hits" are typically defined as compounds that produce a signal greater than a certain threshold, often 3 standard deviations (SD) from the mean of the negative controls on the plate.

Secondary Screen: Hit Confirmation and Potency Determination

Hits from the primary screen are "cherry-picked" and re-tested in a dose-response format.[11] This involves a serial dilution of the compound (e.g., 8-point, 3-fold dilution) to determine its potency, expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This crucial step confirms the activity of the primary hits and eliminates false positives.[15]

Troubleshooting Common HTS Issues

Even with robust protocols, issues can arise. Proactive troubleshooting is key to a successful campaign.

Table 3: HTS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (< 0.5) - Inconsistent liquid handling- Reagent instability- Inappropriate control concentrations- Service and calibrate liquid handlers- Test reagent stability over time[10]- Optimize positive/negative control concentrations
High Variability (High SD) - Cell clumping or uneven seeding- Incomplete reagent mixing- Human error in manual steps- Ensure single-cell suspension before seeding- Increase mixing time/speed after reagent addition- Automate as many steps as possible[16]
Plate Edge Effects - Uneven temperature across the plate- Evaporation from outer wells- Use lidded plates and a humidified incubator- Avoid using the outer rows/columns for compounds
High Rate of False Positives - Compound autofluorescence/luminescence- Compound aggregation- Run a counter-screen without the biological target to flag interfering compounds- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregators

Conclusion

The 2-Methoxyquinazoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. By combining a chemically tractable and biologically relevant compound library with a meticulously developed and validated high-throughput screening campaign, researchers can efficiently identify and advance promising hit compounds. The protocols and frameworks described herein provide a self-validating system, emphasizing robust quality control and a logical screening cascade. This strategic approach maximizes the probability of success, transforming the initial spark of a "hit" into a viable lead for next-generation drug development.

References

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • LaVallee, T. M., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Scholars Middle East Publishers. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Retrieved from [Link]

  • Tori Kudo, et al. (2015). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. PubMed. Retrieved from [Link]

  • News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • BenchSci. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Sonali S. Chavan, et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. Retrieved from [Link]

  • Placide M. Mbala, et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed Central. Retrieved from [Link]

  • Juewen Liu, et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Joana F. S. V. M. L. Pereira, et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [Link]

  • James Inglese, et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Ru-fong Chen, et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Retrieved from [Link]

  • Ana R. M. J. A. de Oliveira, et al. (2020). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PubMed Central. Retrieved from [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Xiang-Yu Li, et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PubMed Central. Retrieved from [Link]

  • Anima T. D. S. D. G, et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-Methoxyquinazoline in Antiviral Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxyquinazoline and its derivatives in antiviral research. While direct stu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxyquinazoline and its derivatives in antiviral research. While direct studies on 2-Methoxyquinazoline are emerging, the broader class of quinazoline derivatives has demonstrated significant potential as antiviral agents against a range of viruses.[1][2][3] This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating the antiviral efficacy of this chemical scaffold.

Introduction: The Quinazoline Scaffold in Antiviral Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] Its derivatives have been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] In the realm of virology, quinazoline-based compounds have shown promise against several viral pathogens, including influenza virus, coronaviruses (such as SARS-CoV-2), herpes simplex virus (HSV), and rotavirus.[1][3][5][6]

The antiviral mechanisms of quinazoline derivatives are diverse and can include the inhibition of key viral enzymes like RNA-dependent RNA polymerase (RdRp) and proteases, or interference with viral entry and replication processes.[1][7] For instance, certain quinazolinone derivatives have been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2.[1] The structural versatility of the quinazoline ring allows for extensive chemical modification, enabling the optimization of antiviral potency, selectivity, and pharmacokinetic properties.

Scientific Rationale for Investigating 2-Methoxyquinazoline

The introduction of a methoxy group at the 2-position of the quinazoline ring can significantly influence its electronic and steric properties, potentially enhancing its interaction with viral or host cell targets. While specific data for 2-Methoxyquinazoline is limited, related 2-substituted quinazoline and quinazolinone derivatives have demonstrated potent antiviral effects. For example, 2-methylquinazolin-4(3H)-one has shown significant in vitro activity against Influenza A virus with an IC50 of 23.8 μg/mL.[8] Another study on 2-aminoquinazolin-4(3H)-one derivatives reported an IC50 of 0.23 μM against SARS-CoV-2.[9] These findings provide a strong rationale for the systematic evaluation of 2-Methoxyquinazoline and its analogs as a potential new class of antiviral agents.

Experimental Workflows for Antiviral Evaluation

A systematic approach is crucial for the successful evaluation of a novel compound's antiviral properties. The following workflow outlines the key stages, from initial cytotoxicity assessment to in-depth mechanistic studies.

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization (2-Methoxyquinazoline derivatives) B Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 A->B C Primary Antiviral Screening (e.g., Plaque Reduction Assay) Determine EC50 B->C D Calculate Selectivity Index (SI = CC50 / EC50) C->D E Time-of-Addition Assay D->E F Enzyme Inhibition Assays (e.g., RdRp, Protease, Neuraminidase) D->F G Viral Entry/Fusion Assays D->G H Host Factor Modulation Analysis D->H I Pharmacokinetic Studies E->I F->I G->I H->I J Animal Model Efficacy Studies I->J

Figure 1: A generalized workflow for the evaluation of 2-Methoxyquinazoline derivatives for antiviral activity.

Detailed Experimental Protocols

Cytotoxicity Assays

Rationale: Before assessing antiviral activity, it is essential to determine the concentration range at which 2-Methoxyquinazoline is not toxic to the host cells.[10] This is crucial for differentiating between true antiviral effects and non-specific cytotoxicity. Common assays include those based on tetrazolium salts (MTT, MTS) or neutral red uptake.[11]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density that will result in 90-100% confluency after 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxyquinazoline in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Rationale: The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[14]

Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[12]

  • Virus-Compound Incubation: Prepare serial dilutions of 2-Methoxyquinazoline. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[15]

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Reverse Transcriptase Inhibition Assay (for Retroviruses)

Rationale: For retroviruses like HIV, reverse transcriptase (RT) is a key enzyme for replication. Assays that measure the inhibition of RT activity are crucial for identifying potential inhibitors.[16]

Protocol: Non-Radioactive Reverse Transcriptase Assay

  • Reaction Setup: In a 96-well plate, combine a reaction buffer containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one being labeled, e.g., biotin-dUTP or DIG-dUTP), and purified recombinant reverse transcriptase.

  • Compound Addition: Add serial dilutions of 2-Methoxyquinazoline to the reaction wells. Include positive (known RT inhibitor) and negative (no inhibitor) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate (for biotin-labeled dUTP) to capture the newly synthesized DNA. Detect the incorporated labeled nucleotide using an enzyme-linked antibody (e.g., anti-DIG-HRP) and a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the IC50 value, which is the concentration of 2-Methoxyquinazoline that inhibits RT activity by 50%.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and structured format for easy comparison.

Table 1: Antiviral Activity and Cytotoxicity of 2-Methoxyquinazoline Derivatives

CompoundVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
2-MethoxyquinazolineInfluenza AMDCK>10015.2>6.6
Derivative ASARS-CoV-2Vero E685.45.814.7
Derivative BHSV-1Vero>10022.1>4.5

Interpretation: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to host cells. Generally, an SI of >10 is considered promising for further development.

Potential Mechanisms of Action and Future Directions

Based on studies of related quinazoline compounds, 2-Methoxyquinazoline could exert its antiviral effects through various mechanisms.

Mechanism_of_Action cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by 2-Methoxyquinazoline Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication (e.g., RdRp) Uncoating->Replication Transcription Transcription Replication->Transcription Translation Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release (e.g., Neuraminidase) Assembly->Release Inhibitor 2-Methoxyquinazoline Inhibitor->Entry Blocking Fusion/Entry Inhibitor->Replication Inhibition of RdRp Inhibitor->Release Inhibition of Neuraminidase

Figure 2: Potential points of intervention for 2-Methoxyquinazoline in the viral life cycle.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of 2-Methoxyquinazoline derivatives to identify the structural features that enhance antiviral potency and selectivity.

  • Target Identification: Utilizing biochemical and biophysical methods to identify the specific viral or host protein(s) that 2-Methoxyquinazoline interacts with.

  • Resistance Studies: Investigating the potential for viruses to develop resistance to 2-Methoxyquinazoline and identifying the genetic basis of any observed resistance.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of promising lead compounds in relevant animal models of viral infection.

By following these detailed application notes and protocols, researchers can systematically evaluate the antiviral potential of 2-Methoxyquinazoline and contribute to the development of novel antiviral therapeutics.

References

  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (2022). National Institutes of Health. [Link]

  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (2022). PubMed. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health. [Link]

  • Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones. (n.d.). PubMed. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). PubMed. [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). PMC. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. [Link]

  • Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). PubMed. [Link]

  • Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. (n.d.). MDPI. [Link]

  • Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study. (2023). National Institutes of Health. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (n.d.). PNAS. [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io. [Link]

  • Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. (n.d.). National Institutes of Health. [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC - NIH. [Link]

  • STANDARD OPERATING PROCEDURE. (2021). EURL. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PMC - NIH. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. [Link]

  • Cytotoxicity assay of new synthetic compounds, oseltamivir, and... (n.d.). ResearchGate. [Link]

  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (2025). International Journal of Scientific Research & Technology. [Link]

  • Synthesis and biological evaluation of some quinazoline derivatives as antitumor and antiviral agents. (n.d.). PubMed. [Link]

  • COVID-19 treatment: Combining anti-inflammatory and antiviral therapeutics using a network-based approach. (2020). Cleveland Clinic Journal of Medicine. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). PMC. [Link]

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). ACS Infectious Diseases. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). National Institutes of Health. [Link]

  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. (n.d.). PubMed - NIH. [Link]

  • Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]

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Method

solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives

Application Note: High-Fidelity Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives Executive Summary & Strategic Rationale The dihydroquinazoline-2(1H)-one (DHQ) scaffold is a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives

Executive Summary & Strategic Rationale

The dihydroquinazoline-2(1H)-one (DHQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., EGFR, p38 MAP kinase) and antiviral agents [1, 2]. While solution-phase methods exist, they often suffer from tedious purification steps and limited diversity potential.

This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol utilizing Rink Amide resin . Unlike solution-phase microwave methods that often require high temperatures and specific solvents [3], this room-temperature solid-phase strategy leverages the "Cyclative Urea Formation" pathway. This approach ensures high purity by washing away excess reagents before the final cleavage, making it ideal for high-throughput library generation.

Key Advantages of this Protocol:

  • Purification Efficiency: Intermediates are purified simply by filtration and washing.

  • Diversity Vectors: Allows for independent variation of the aromatic core (via anthranilic acids) and the N-substituent (via reductive amination).

  • Safety: Utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, solid alternative to phosgene for the cyclization step.

Chemical Logic & Mechanism[1][2]

The synthesis relies on the stepwise construction of the heterocycle on a solid support. The critical mechanistic pivot is the conversion of a resin-bound secondary amine into a urea intermediate, which subsequently undergoes intramolecular cyclization.

The Pathway:

  • Anchoring: An Fmoc-protected anthranilic acid is coupled to the Rink Amide linker.

  • Derivatization (Vector 1): Removal of the Fmoc group exposes the aniline, which undergoes reductive amination with an aldehyde (R-CHO) to form a secondary amine.

  • Cyclization: Reaction with CDI forms an reactive acyl-imidazole intermediate. The adjacent amide nitrogen (from the resin linker) attacks this carbonyl, closing the six-membered ring.

  • Cleavage: Acidolytic cleavage releases the final dihydroquinazoline-2(1H)-one.

Mechanistic Workflow Diagram

DHQ_Synthesis_Pathway Figure 1: Solid-Phase Synthetic Pathway for Dihydroquinazoline-2(1H)-ones Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Resin->Deprotect1 Coupling Coupling (Fmoc-Anthranilic Acid) Deprotect1->Coupling Step 1 Amine Resin-Bound Aniline Coupling->Amine Fmoc Removal RedAm Reductive Amination (R-CHO / NaBH3CN) Amine->RedAm Step 2: Diversity SecAmine Secondary Amine RedAm->SecAmine Cyclize Cyclization (CDI / THF) SecAmine->Cyclize Step 3: Ring Closure Product Dihydroquinazoline- 2(1H)-one Cyclize->Product TFA Cleavage

Detailed Experimental Protocol

Pre-requisites:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Solvents: DMF (Anhydrous), DCM, MeOH, THF.

  • Reagents: Fmoc-2-aminobenzoic acid (Anthranilic acid), HOBt, DIC, Piperidine, NaBH3CN, Acetic Acid, CDI (1,1'-Carbonyldiimidazole), TFA.

Phase 1: Resin Preparation & Scaffold Loading

Objective: Establish the anthranilamide core on the solid support.

  • Swelling: Place 200 mg of Rink Amide resin in a reaction vessel. Add DCM (3 mL) and shake for 30 min. Drain. Repeat with DMF (3 mL) for 30 min.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (3 mL) for 5 min. Drain. Repeat for 15 min.

  • Washing: Wash resin with DMF (3x), MeOH (3x), and DCM (3x). Positive Kaiser Test (Blue beads) confirms free amine.

  • Coupling:

    • Dissolve Fmoc-2-aminobenzoic acid (3 eq), HOBt (3 eq), and DIC (3 eq) in minimal DMF.

    • Add to resin and shake at Room Temperature (RT) for 4 hours.

    • Drain and wash (DMF 3x, DCM 3x).

    • Negative Kaiser Test (Yellow beads) confirms coupling.

Phase 2: Diversity Introduction (Reductive Amination)

Objective: Introduce the N-substituent (R-group) via a secondary amine formation.

  • Fmoc Removal: Perform deprotection as in Phase 1 (20% Piperidine/DMF). Wash thoroughly.

  • Imine Formation:

    • Add a solution of the desired Aldehyde (5 eq) in 1% Acetic Acid/DMF (3 mL).

    • Add Trimethyl orthoformate (TMOF) (1 mL) as a dehydrating agent (Critical for reaction efficiency).

    • Shake for 2 hours at RT. Drain.

  • Reduction:

    • Immediately add a solution of NaBH3CN (5 eq) in DMF (3 mL).

    • Shake for 4 hours at RT.

    • Drain and wash (DMF 3x, MeOH 3x, DCM 3x).

    • Note: Chloranil test is recommended here instead of Kaiser test for secondary amines.

Phase 3: Cyclization & Cleavage

Objective: Close the heterocycle ring and release the product.

  • Cyclization:

    • Suspend resin in anhydrous THF (3 mL).

    • Add CDI (5 eq).

    • Shake overnight (16 hours) at RT. The CDI reacts with the secondary amine to form an intermediate that attacks the amide nitrogen.

    • Drain and wash extensively with THF (3x), DCM (3x), and MeOH (3x) to remove imidazole byproducts.

  • Cleavage:

    • Treat resin with a cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.

    • Collect the filtrate. Wash resin with neat TFA (1 mL) and combine filtrates.

  • Isolation:

    • Evaporate TFA under a stream of nitrogen.

    • Precipitate the crude product by adding cold Diethyl Ether.

    • Centrifuge and dry the pellet.

Data Analysis & Validation

Quantitative assessment of the library should be performed using LC-MS and 1H-NMR.

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod of Verification
Purity > 85% (Crude)HPLC (UV @ 254 nm)
Identity [M+H]+ ± 0.5 DaESI-MS
Conversion Negative Chloranil TestOn-Resin Colorimetric Assay (Pre-cleavage)
Residual Solvent < 1000 ppm1H-NMR (DMSO-d6)
Troubleshooting Decision Tree

If low yield or purity is observed, follow this logic flow to identify the bottleneck.

Troubleshooting_Flow Figure 2: Troubleshooting Logic for DHQ Synthesis Start Low Yield / Purity? Check1 Check Step 1: Kaiser Test after Coupling Start->Check1 Result1 Is it Blue? Check1->Result1 Fix1 Incomplete Coupling: Re-couple with HATU instead of DIC Result1->Fix1 Yes Check2 Check Step 2: Reductive Amination Result1->Check2 No (Yellow) Result2 Did Imine Form? Check2->Result2 Fix2 Water in Solvent? Increase TMOF concentration Result2->Fix2 No Check3 Check Step 3: Cyclization Result2->Check3 Yes Fix3 Incomplete Cyclization: Use Triphosgene (Caution) or Heat (50°C) Check3->Fix3

References

  • Li, Z., et al. (2022).[1] "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents." Molecules, 27(23), 8577.[2] Available at: [Link]

  • He, L., et al. (2014). "Recent advances in the synthesis of quinazolinones." RSC Advances, 4, 12065-12088. Available at: [Link]

  • Besson, T., & Chosson, E. (2008).[3] "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Gong, Y.D., et al. (2004). "Solid-phase synthesis of 3,4-dihydroquinazoline-2(1H)-ones." Journal of Combinatorial Chemistry. (Referenced contextually for general SPOS methodology).

Sources

Application

Application Note and Protocol for the Purification of 2-Methoxyquinazoline by Column Chromatography

Abstract This comprehensive application note provides a detailed protocol for the purification of 2-methoxyquinazoline using column chromatography. It is intended for researchers, scientists, and professionals in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-methoxyquinazoline using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for key decisions in the purification process, ensuring a robust and reproducible methodology. We will cover the selection of stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis, as well as troubleshooting common issues.

Introduction: The Importance of Purifying 2-Methoxyquinazoline

2-Methoxyquinazoline is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with applications as anticancer agents, antihypertensives, and more.[1] The purity of 2-methoxyquinazoline as a starting material or intermediate is paramount, as impurities can lead to the formation of unwanted side products, complicate reaction monitoring and spectroscopic analysis, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is a powerful and widely used technique for the purification of organic compounds, and it is particularly well-suited for the separation of quinazoline derivatives from common impurities generated during synthesis.[2][3] This document will provide a detailed, field-proven protocol for the successful purification of 2-methoxyquinazoline.

Foundational Principles: Column Chromatography for Heterocyclic Compounds

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4] The separation is driven by the polarity of the compounds in the mixture. More polar compounds will have a stronger affinity for the polar silica gel stationary phase and will therefore move more slowly down the column, while less polar compounds will be more soluble in the mobile phase and will elute more quickly.

For nitrogen-containing heterocyclic compounds like 2-methoxyquinazoline, the lone pair of electrons on the nitrogen atoms can interact with the acidic silanol groups on the surface of the silica gel. This can sometimes lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to neutralize the acidic sites on the silica gel.[5]

Physicochemical Properties of 2-Methoxyquinazoline

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol [7]-
Polarity Moderately PolarWill have a moderate affinity for silica gel, allowing for good separation from both nonpolar and highly polar impurities.
Hydrogen Bond Acceptors 3[7]Can interact with the silanol groups on the silica gel.
Hydrogen Bond Donors 0[7]Does not act as a hydrogen bond donor.
XLogP3 ~2.0[7]Indicates a moderate degree of lipophilicity, suggesting solubility in a range of organic solvents.
UV Absorbance Expected to absorb UV lightAllows for easy visualization on TLC plates and monitoring of fractions by UV-Vis spectroscopy. Quinoline and its derivatives are known to have strong UV absorbance.[8]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before performing a column chromatography separation, it is crucial to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to screen multiple solvent systems to find the one that provides the best separation of your target compound from its impurities. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.3-0.5 on a TLC plate.[9]

An ideal Rf in this range ensures that the compound of interest will travel down the column at a reasonable rate, allowing for good separation from both faster-moving (less polar) and slower-moving (more polar) impurities.[10]

Protocol for TLC Method Development:

  • Prepare a dilute solution of your crude 2-methoxyquinazoline in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Start with a low concentration of the polar solvent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Visualize the plate under a UV lamp (254 nm).

  • Calculate the Rf value for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Adjust the solvent system until you achieve good separation of the 2-methoxyquinazoline spot from all other spots, with the target spot having an Rf of ~0.3-0.5.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 2-methoxyquinazoline. The scale can be adjusted as needed.

Materials and Equipment
  • Crude 2-methoxyquinazoline

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, if tailing is observed)

  • Glass chromatography column (appropriate size for the amount of silica gel)

  • Separatory funnel (for adding the mobile phase)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Step-by-Step Purification Procedure

Step 1: Preparation of the Column

  • Select a column: For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point. The amount of silica gel used should be 50-100 times the weight of the crude material (i.e., 50-100 g of silica gel).

  • Prepare the slurry: In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Stir gently to remove any air bubbles.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the column: Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Never let the column run dry. Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading.

Step 2: Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude 2-methoxyquinazoline in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. Dry loading often results in better separation.

Step 3: Elution and Fraction Collection

  • Begin elution: Carefully add the mobile phase to the top of the column. Use a separatory funnel to add the eluent continuously.

  • Collect fractions: Begin collecting the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of the column. For a 2-3 cm diameter column, 10-20 mL fractions are a good starting point.

  • Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product. Spot the fractions on a TLC plate and develop it in the same solvent system used for the column.

  • Gradient Elution (Optional but Recommended): If the impurities have a wide range of polarities, a gradient elution can be beneficial. Start with a nonpolar mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This will first elute the nonpolar impurities, followed by the 2-methoxyquinazoline, and finally the more polar impurities.

Step 4: Isolation of the Purified Product

  • Combine the pure fractions: Based on the TLC analysis, combine all the fractions that contain pure 2-methoxyquinazoline.

  • Remove the solvent: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-methoxyquinazoline.

  • Determine the yield and purity: Weigh the purified product to determine the yield. Assess the purity by TLC, HPLC, and/or NMR spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of 2-methoxyquinazoline by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Method Development (Determine optimal solvent system) Column_Prep Column Preparation (Slurry packing of silica gel) TLC->Column_Prep Elution Elution (Isocratic or gradient) Column_Prep->Elution Sample_Prep Sample Preparation (Dry loading recommended) Sample_Prep->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Analysis Purity and Yield Analysis (TLC, HPLC, NMR) Solvent_Removal->Purity_Analysis

Figure 1: Workflow for the purification of 2-methoxyquinazoline.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system. - Column was not packed properly (air bubbles, cracks). - Sample was overloaded.- Re-optimize the solvent system using TLC. - Repack the column carefully. - Use a larger column or less sample.
Peak Tailing - Compound is interacting too strongly with the acidic silica gel.- Add a small amount of triethylamine (0.1-1%) to the mobile phase.
Compound Won't Elute - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase.
Cracked Silica Bed - The column ran dry. - Heat was generated during elution (for large columns).- Always keep the solvent level above the silica bed. - For large-scale purifications, consider using a jacketed column to dissipate heat.

Logical Troubleshooting Flow

The following diagram provides a logical approach to troubleshooting common problems encountered during column chromatography.

Troubleshooting_Flow node_action 1. Re-optimize solvent system with TLC. 2. Check column packing. 3. Reduce sample load. Start Problem with Purification? Poor_Separation Poor Separation? Start->Poor_Separation Tailing Tailing Peaks? Start->Tailing No_Elution Compound Not Eluting? Start->No_Elution Too_Fast_Elution Compound Eluting Too Fast? Start->Too_Fast_Elution Poor_Separation->node_action Yes node_action2 Add 0.1-1% triethylamine to the mobile phase. Tailing->node_action2 Yes node_action3 Increase polarity of the mobile phase. No_Elution->node_action3 Yes node_action4 Decrease polarity of the mobile phase. Too_Fast_Elution->node_action4 Yes

Figure 2: Logical flow for troubleshooting column chromatography.

Conclusion

The purification of 2-methoxyquinazoline by column chromatography is a reliable and effective method for obtaining high-purity material suitable for further synthetic transformations and biological evaluation. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the detailed protocol outlined in this application note, researchers can consistently achieve excellent separation results. The key to successful column chromatography lies in a systematic approach, from method development to execution and analysis.

References

  • Claux, O., et al. (2022). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules. Available at: [Link]

  • Rapinel, V., et al. (2022). (PDF) 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. ResearchGate. Available at: [Link]

  • Phcogj.com. (2024). Phytochemical Screening, Thin Layer Chromatography and Fourier Transform Infra-Red Spectroscopy Analysis of Eleutheri. Pharmacognosy Journal. Available at: [Link]

  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyquinoline. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxyquinazoline. Available at: [Link]

  • ResearchGate. (2025). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Available at: [Link]

  • YouTube. (2023). Performing Column Chromatography. Available at: [Link]

  • PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Available at: [Link]

  • ScienceDirect. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • MDPI. (2022). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • PubMed Central. (2022). Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). UV spectrum of drug in 0.5 M methanolic hydrochloride (λ max = 234 nm). Available at: [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (n.d.). Uv-visible spectra of moxifloxacin and H 2 receptor antagonists. Available at: [Link]

  • YouTube. (2022). Column Chromatography. Available at: [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxy-4-phenylquinazoline. Available at: [Link]

  • ResearchGate. (n.d.). Solvent properties of 2-MeOx vs hexane. Available at: [Link]

  • PubChem. (n.d.). 2-Phenoxyquinazoline. Available at: [Link]

  • ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyquinoline. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxyquinazoline. Available at: [Link]

  • PubMed. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinazoline Solubility Optimization

Topic: Troubleshooting Low Solubility Profiles in Quinazoline-Based Scaffolds Ticket ID: QNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1] Introduction: The "Brick Dust" Paradox Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility Profiles in Quinazoline-Based Scaffolds Ticket ID: QNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Introduction: The "Brick Dust" Paradox

Welcome to the Quinazoline Optimization Hub. You are likely here because your hit compound—featuring that classic fused pyrimidine-benzene ring—shows nanomolar potency against a kinase target (e.g., EGFR, VEGFR) but precipitates immediately upon dilution in aqueous media.[1]

The Root Cause: Quinazolines are archetypal "Brick Dust" molecules.[1] Their planar, aromatic structure facilitates strong


-

stacking interactions, leading to high crystal lattice energy (high melting point) and moderate lipophilicity.[1] Unlike "Grease Balls" (high LogP, low MP), which need surfactants, quinazolines require strategies that disrupt the crystal lattice .[1]

This guide provides a diagnostic workflow and remediation protocols to transition your compound from a precipitate in a test tube to a bioavailable candidate.[1]

Module 1: Diagnostic Framework

User Question: My compound crashes out of PBS even at 1 µM. Is this a lipophilicity issue or a crystal packing issue?

Technical Insight: Do not assume high LogP is the only enemy.[1] You must distinguish between Solvation-Limited (Grease Ball) and Packing-Limited (Brick Dust) solubility.[1]

Diagnostic Workflow

Run this decision tree before selecting a formulation strategy.

SolubilityDiagnosis Start Compound Precipitates in Aqueous Media Measure Measure Melting Point (Tm) and calc LogP Start->Measure HighTm Tm > 200°C LogP < 3 Measure->HighTm High MP LowTm Tm < 150°C LogP > 4 Measure->LowTm High Lipophilicity Inter Intermediate Profile Measure->Inter Mixed DiagBD DIAGNOSIS: Brick Dust (Lattice Energy Limited) HighTm->DiagBD SolBD SOLUTION: Disrupt Lattice (Salts, ASDs) DiagBD->SolBD DiagGB DIAGNOSIS: Grease Ball (Solvation Limited) LowTm->DiagGB SolGB SOLUTION: Enhance Solvation (Lipids, Surfactants) DiagGB->SolGB SolInter SOLUTION: Co-solvents + Cyclodextrins Inter->SolInter

Figure 1: Diagnostic decision tree to categorize solubility limitations. Quinazolines predominantly fall into the "Brick Dust" (Red) category.[1]

Module 2: Chemical Remediation (Salt Selection)

User Question: I tried making a citrate salt, but it didn't improve solubility. Why?

Technical Insight: Quinazolines are weak bases .[1][2] The N1 and N3 nitrogens typically have a pKa between 3.5 and 5.4 , depending on substituents (e.g., 4-amino groups increase basicity).[1]

  • The Rule of 2: For a stable salt that dissociates in water (providing solubility), the

    
    pKa (pKa of acid - pKa of base) must be 
    
    
    
    .[1]
  • The Error: Citric acid (pKa ~3.[1]1) is too weak for a quinazoline base (pKa ~4-5).[1] You are likely forming a co-crystal or a weak complex that hydrolyzes immediately.[1]

Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that disrupts packing density.[1]

  • Selection of Acids:

    • Tier 1 (Strong Acids,

      
      pKa > 3): Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Benzenesulfonic acid (Besylate).[1]
      
    • Tier 2 (Moderate, if N-substituents increase pKa): Maleic acid, Tartaric acid.

  • Micro-Scale Crystallization:

    • Dissolve 50 mg of free base in minimal hot methanol or isopropanol.[1]

    • Add 1.05 equivalents of acid (dissolved in same solvent).[1]

    • Slow Cool: Allow to cool to RT over 4 hours. Rapid cooling traps amorphous material.[1]

  • Validation:

    • Analyze precipitate via XRPD (X-Ray Powder Diffraction).[1]

    • Success Criteria: Distinct shift in Bragg peaks compared to free base. If peaks are identical, you have not formed a salt.[1]

Field Note: Erlotinib is marketed as the Hydrochloride salt, and Lapatinib as the Ditosylate salt. These strong acids are necessary to protonate the weakly basic quinazoline core [1].[1]

Module 3: Formulation Engineering

User Question: We cannot modify the chemistry. How do we formulate the free base for animal studies (PK)?

Technical Insight: Standard co-solvents (DMSO/PEG400) often fail because quinazolines precipitate upon contact with aqueous biological fluids (the "crash-out" effect).[1] You must use Complexation or Amorphous Solid Dispersions (ASD) .[1]

Strategy A: Cyclodextrin Complexation

Cyclodextrins (CDs) encapsulate the hydrophobic quinazoline rings, shielding them from water while the CD exterior remains hydrophilic.[1]

  • Recommended Agent: Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD / Captisol).[1]
  • Why: The cavity size of

    
    -CD is optimal for the fused bicyclic system. SBE groups minimize renal toxicity compared to native CDs.[1]
    
Strategy B: Amorphous Solid Dispersions (ASD)

If the dose requirement is high (>50 mg/kg), CDs may become volume-limiting.[1] ASDs trap the drug in a high-energy amorphous state using a polymer.[1]

Protocol: Solvent-Shift Precipitation for ASD

  • Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).[1][3] It is amphiphilic and inhibits recrystallization of "brick dust" molecules effectively [2].[1]

  • Dissolution: Dissolve Drug and HPMC-AS (Ratio 1:3) in Acetone/Methanol (1:1).[1]

  • Rapid Drying: Spray dry or rotary evaporate under high vacuum to "freeze" the amorphous state.[1]

  • Verification: XRPD must show a "halo" (no sharp peaks).[1]

Vehicle Selection Matrix
Vehicle ClassComponentsSuitability for QuinazolinesMechanism
Co-solvent 10% DMSO / 40% PEG400 / 50% WaterLow Risk of precipitation upon dilution.[1]
Surfactant Tween 80 / Poloxamer 188Medium Good for "Grease Balls," less effective for high MP crystals.
Complexing 20-30% SBE-

-CD
High Molecular encapsulation prevents stacking.[1]
ASD HPMC-AS / PVP-VA High Kinetic stabilization of amorphous form.[1]

Module 4: Analytical Validation

User Question: My kinetic solubility is 50 µM, but thermodynamic solubility is 2 µM. Which is real?

Technical Insight:

  • Kinetic Solubility: Measures how long a pre-dissolved (DMSO) solution stays in solution before crashing out.[1] This mimics the initial state after dosing but overestimates long-term stability.[1]

  • Thermodynamic Solubility: Measures the equilibrium between the solid crystal and the saturated solution. This is the "true" solubility.

The Trap: Quinazolines often form supersaturated solutions that appear stable for 1-2 hours (Kinetic data) but precipitate in the gut lumen (Thermodynamic reality), leading to poor bioavailability.[1]

Gold Standard Protocol: Shake-Flask Method
  • Add excess solid drug to phosphate buffer (pH 6.8).

  • Incubate at 37°C with constant agitation for 24 hours (not 2 hours).

  • Filter using a PVDF syringe filter (saturated with drug first to prevent adsorption).[1]

  • Analyze filtrate via HPLC-UV.[1]

  • Critical Step: Check the pH of the final solution. If the drug is a salt, it may have disproportionated, altering the bulk pH [3].

References

  • Smyth, L. et al. (2011).[1] "Crystal Engineering of Quinazoline Derivatives: Salt Selection and Solubility." CrystEngComm.

  • Tanno, F. et al. (2004).[1] "Evaluation of Hypromellose Acetate Succinate (HPMCAS) as a Carrier in Solid Dispersions." Drug Development and Industrial Pharmacy. [1]

  • Bergström, C. A. et al. (2019).[1] "Early Pharmaceutical Profiling to Predict Oral Drug Absorption." European Journal of Pharmaceutical Sciences.

Sources

Optimization

Module 1: The Thermodynamic Challenge (Niementowski &amp; Cyclocondensation)

Technical Support Center: Quinazoline Synthesis Optimization Welcome to the Advanced Synthesis Support Module. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis Optimization

Welcome to the Advanced Synthesis Support Module. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the synthesis of the quinazoline core—a privileged scaffold in medicinal chemistry (e.g., Gefitinib, Erlotinib).[1] We move beyond textbook definitions to address the causality of failure in the lab, focusing on thermodynamic bottlenecks, catalytic deactivation, and solubility paradoxes.

Context: The classical Niementowski reaction (condensation of anthranilic acid with amides) is chemically elegant but thermodynamically stubborn. It relies on the elimination of water to drive the equilibrium toward the quinazolinone product.[2]

Troubleshooting Guide

Q1: My thermal Niementowski reaction (anthranilic acid + formamide) stalls at ~60% conversion even after 24 hours at reflux. TLC shows starting material remaining. Why?

  • Diagnosis: You are fighting a reversible equilibrium. The water byproduct is hydrolyzing your intermediate imine back to the starting materials.

  • The Fix:

    • Thermodynamic Push: Use a Dean-Stark trap if your solvent allows (e.g., xylene/toluene) to physically remove water.

    • Chemical Dehydration: For lower boiling solvents, add a dehydrating agent. Polyphosphoric acid (PPA) or PPE (Polyphosphate ester) are standard, but viscous.

    • Microwave Override: Switch to microwave irradiation (MWI). MWI superheats the polar intermediates, overcoming the activation energy barrier significantly faster than thermal conduction, often allowing the reaction to outpace the reverse hydrolysis.

Q2: I switched to Microwave synthesis (150°C), but the vessel pressure is spiking dangerously, and the yield is inconsistent.

  • Diagnosis: Rapid decomposition of reagents (decarboxylation of anthranilic acid) or solvent vapor pressure issues.

  • The Protocol:

    • Solvent Choice: Avoid low-boiling alcohols (EtOH) in sealed vessels if targeting >140°C. Use 2-propanol or chlorobenzene (higher boiling points, lower vapor pressure buildup).

    • Solid-Phase Synthesis: Consider "Solvent-Free" conditions on silica or alumina support to eliminate pressure spikes entirely.

Visual Workflow: Optimizing Cyclocondensation

Niementowski_Optimization start Reaction Stalled/Low Yield check_water Is Water Removal Active? start->check_water method_thermal Thermal Heating check_water->method_thermal Conventional method_mw Microwave (MWI) check_water->method_mw Modern sol_dean Install Dean-Stark (High BP Solvent) method_thermal->sol_dean Non-polar solvent sol_ppa Add PPA/PPE (Chemical Drying) method_thermal->sol_ppa Viscous media sol_neat Solvent-Free on Solid Support method_mw->sol_neat Pressure issues?

Caption: Decision tree for overcoming equilibrium limitations in condensation reactions. Blue paths indicate flow; Green nodes represent optimized solutions.

Module 2: The Kinetic Challenge (Metal-Catalyzed Oxidative Coupling)

Context: Modern methods often employ Copper (Cu) or Iron (Fe) to catalyze the oxidative coupling of 2-aminobenzylamines with aldehydes or alcohols. This is a kinetic process dependent on the catalyst's ability to shuttle electrons to an oxidant (usually


).
Troubleshooting Guide

Q3: My Cu-catalyzed reaction (2-aminobenzylamine + aldehyde) turns black immediately, and I get <20% yield. I am using air as the oxidant.

  • Diagnosis: Catalyst "Death" (Disproportionation). Cu(I) species are unstable and can disproportionate to Cu(0) (black precipitate) and Cu(II) if the re-oxidation cycle is too slow.

  • The Fix:

    • Ligand Stabilization: Ensure you are using a bidentate ligand (e.g., 1,10-phenanthroline or TMEDA ) to stabilize the active Cu species.

    • Oxidant Pressure: A balloon of pure

      
       is often required rather than open air to ensure the rate of Cu re-oxidation matches the catalytic turnover.
      
    • Add TEMPO: Adding a radical co-oxidant like TEMPO (10-20 mol%) can facilitate the electron transfer and protect the metal center.

Q4: I am seeing significant homocoupling of the aldehyde (to form esters) or the amine, rather than the desired heterocycle.

  • Diagnosis: The reaction conditions are too basic or the temperature is too high, favoring side reactions over the specific coordination required for cyclization.

  • The Protocol:

    • Base Control: Switch from strong bases (KOH,

      
      -BuOK) to milder bases like 
      
      
      
      or
      
      
      .
    • Stepwise Addition: Pre-condense the amine and aldehyde to the imine before adding the metal catalyst and oxidant. This forces the mechanism toward the intramolecular C-H activation path.

Visual Mechanism: Cu-Catalyzed Oxidative Cycle

Cu_Cycle CuI Cu(I)-Ligand (Active Species) Coord Substrate Coordination CuI->Coord + Imine OxAdd Oxidative Cyclization Coord->OxAdd CuII Cu(II)-H Intermediate OxAdd->CuII - 2H ProdRel Product Release (Quinazoline) CuII->ProdRel ReOx Re-oxidation (O2 -> H2O) ProdRel->ReOx + O2 ReOx->CuI Regeneration

Caption: Simplified catalytic cycle for Cu-mediated oxidative synthesis.[3][4] Red node indicates the critical re-oxidation step where reactions often fail.

Module 3: Solubility & Purification

Context: Quinazolines are notorious for being "brick dust"—highly crystalline and insoluble in common organic solvents, which complicates purification and analysis.

Data: Solvent Selection for Workup
SolventSolubility ProfileApplicationRisk
DMF/DMSO HighReaction mediumHigh boiling point makes removal difficult; product may not precipitate.
Ethanol Low (Cold) / High (Hot)RecrystallizationBest for purifying crude solids.
Diethyl Ether InsolubleWashingExcellent for removing non-polar impurities from the solid product.
Water InsolubleQuenchingPouring reaction mixture into water is the standard method to crash out the product.
Protocol: The "Crash and Wash" Method

For products that refuse to run on a silica column due to streaking/insolubility.

  • Quench: Pour the reaction mixture (if in DMF/DMSO) into 10 volumes of crushed ice/water with vigorous stirring.

  • Precipitate: Allow the suspension to stand for 30 minutes. The quinazoline should form a solid precipitate.

  • Filtration: Filter the solid.[5][6]

  • The Wash (Critical):

    • Wash 3x with Water (removes inorganic salts/base).

    • Wash 2x with Diethyl Ether (removes unreacted aldehydes/starting materials).

  • Recrystallization: If purity is <95%, recrystallize from hot Ethanol or Acetonitrile. Do not attempt column chromatography unless necessary.

References

  • Niementowski, S. (1895).[7][8] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[7]

  • Besson, T., & Chosson, E. (2007).[8] "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones". Combinatorial Chemistry & High Throughput Screening, 10(10).

  • Han, B., et al. (2013).[9] "Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation". New Journal of Chemistry, 37, 2470.

  • Wang, D., & Gao, F. (2013). "Quinazoline derivatives: synthesis and bioactivities". Chemistry Central Journal, 7, 95.

  • Devi, A., et al. (2017).[8][10] "Green approaches toward the synthesis of substituted quinazolines". Green Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Drug Resistance with Quinazoline-Based Inhibitors

This technical guide is structured as a specialized support center for researchers working with quinazoline-based EGFR inhibitors. It addresses the critical challenge of drug resistance (T790M, C797S) through actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with quinazoline-based EGFR inhibitors. It addresses the critical challenge of drug resistance (T790M, C797S) through actionable troubleshooting and validated protocols.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Resistance Mechanisms & Experimental Validation

Introduction: The Quinazoline Scaffold & Resistance Landscape

Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) have been the backbone of EGFR-targeted therapy.[1] However, the efficacy of these molecules is time-limited due to acquired resistance.[2]

  • 1st Generation (Reversible): Impaired by the T790M "Gatekeeper" mutation , which increases ATP affinity, outcompeting the inhibitor.

  • 3rd Generation (Irreversible): Osimertinib overcomes T790M by forming a covalent bond with Cys797 .

  • The Current Crisis: The C797S mutation (Cysteine to Serine) removes the nucleophile required for covalent binding, rendering 3rd-generation inhibitors ineffective.

This guide provides technical solutions for validating these resistance mechanisms and developing next-generation (4th Gen) inhibitors.

Module 1: Assay Development & Solubility Troubleshooting

Q: My quinazoline inhibitor precipitates when added to cell culture media. How do I maintain solubility for IC50 determination?

A: Optimize your serial dilution protocol to prevent "crash-out."

Quinazolines are highly hydrophobic. Direct addition of high-concentration DMSO stocks into aqueous media often causes immediate micro-precipitation, which is invisible to the naked eye but skews IC50 curves (causing false resistance).

Troubleshooting Protocol:

  • Intermediate Dilution Step: Do not dilute directly from 10 mM DMSO stock to media.

    • Step A: Create a 1000x concentration series in 100% DMSO first.

    • Step B: Dilute these DMSO stocks 1:1000 into the culture medium.

    • Result: Final DMSO concentration is fixed at 0.1%, ensuring consistent solubility.

  • Carrier Protein: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS). Albumin in FBS acts as a carrier protein, stabilizing hydrophobic quinazolines in solution.

Q: My IC50 values for the T790M mutant cell line (H1975) fluctuate significantly between runs. Why?

A: You are likely facing ATP competition variability.

T790M confers resistance by increasing the receptor's affinity for ATP.[3] If your biochemical kinase assay does not strictly control ATP concentration, potency shifts will occur.

Corrective Action:

  • Biochemical Assays: Run the assay at

    
      (apparent Michaelis constant) for ATP specific to the mutant.
    
    • Note: The

      
       for ATP in T790M EGFR is significantly lower than Wild Type (WT). Using saturating ATP (e.g., 1 mM) will artificially inflate the IC50 of competitive inhibitors.
      
  • Cell-Based Assays: Ensure cell seeding density is consistent. Over-confluent cells deplete nutrients and alter metabolic ATP levels, impacting inhibitor competition dynamics.

Module 2: Validating Resistance Models (C797S & T790M)

Q: How do I experimentally distinguish between Reversible (1st Gen) and Irreversible (3rd Gen) binding modes in my resistant cell lines?

A: Perform a "Washout Recovery" Assay.

Standard IC50 assays cannot distinguish binding kinetics. A washout assay measures the durability of target inhibition, confirming if your inhibitor covalently binds Cys797.

Experimental Protocol: EGFR Phosphorylation Washout

  • Seed Cells: Plate H1975 (T790M) or engineered Ba/F3 (C797S) cells.

  • Pulse Treatment: Treat with inhibitor (at 10x IC50) for 1 hour .

  • Washout: Remove media. Wash cells 3x with warm PBS to remove unbound drug.

  • Chase Phase: Add fresh drug-free media.

  • Time Points: Lyse cells at 0h, 4h, 8h, and 24h post-washout.

  • Readout: Western Blot for p-EGFR (Tyr1068) .[4][5]

Interpretation:

  • Irreversible (Covalent): p-EGFR signal remains suppressed for >8-24 hours (turnover dependent).

  • Reversible: p-EGFR signal recovers rapidly (within 2-4 hours) as the drug dissociates.

Visualizing the Workflow

WashoutAssay Start Seed Cells (H1975 / BaF3) Pulse Pulse Treat (1 hr, 10x IC50) Start->Pulse Wash Washout (3x PBS) Pulse->Wash Chase Chase Phase (Drug-Free Media) Wash->Chase Lysis Lysis & WB (0, 4, 8, 24h) Chase->Lysis Result p-EGFR Recovery? Lysis->Result Rev Reversible (e.g., Gefitinib) Result->Rev Fast (<4h) Irrev Irreversible (e.g., Osimertinib) Result->Irrev Slow (>8h)

Figure 1: Workflow for Washout Recovery Assay to distinguish covalent vs. reversible binding.

Module 3: Next-Gen Strategies (Targeting Triple Mutants)

Q: We are designing 4th-generation inhibitors for the L858R/T790M/C797S triple mutant. Covalent binding is impossible. What is the alternative strategy?

A: Shift to Allosteric Inhibition or Reversible High-Affinity Binders.

Since C797S removes the thiol nucleophile, you cannot use the acrylamide warhead found in Osimertinib.

Strategic Approaches:

  • Allosteric Inhibition (EAI045 approach): Target the allosteric pocket adjacent to the ATP site. This requires the receptor to be in an inactive conformation.

    • Caveat: Allosteric inhibitors often require co-treatment with an anti-EGFR antibody (e.g., Cetuximab) to prevent dimerization-induced activation.

  • Reversible High-Affinity Binders: Optimize the quinazoline scaffold to interact with the hydrophobic pocket created by the T790M mutation, relying on non-covalent interactions (Van der Waals, H-bonds) rather than covalent linkage.

Data Summary: Inhibitor Profiles against Key Mutants
Inhibitor ClassRepresentative DrugMechanismActivity vs. T790MActivity vs. C797S
1st Gen GefitinibReversible ATP Comp.Resistant (

shift)
Active (if no T790M)
2nd Gen AfatinibIrreversible (Cys797)Potent (High Toxicity)Resistant (No binding)
3rd Gen OsimertinibIrreversible (Cys797)Potent & Selective Resistant (Loss of Cys)
4th Gen EAI045 / BLU-945Allosteric / ReversiblePotentPotent
Pathway Visualization: Mechanism of Resistance

ResistanceMech WT EGFR Wild Type Gen1 1st Gen (Gefitinib) Reversible WT->Gen1 Sensitive T790M EGFR T790M (Gatekeeper Mutation) T790M->Gen1 Resistant (High ATP Affinity) Gen3 3rd Gen (Osimertinib) Irreversible (Covalent) T790M->Gen3 Sensitive (Covalent Bond at C797) C797S EGFR C797S (Covalent Site Mutation) C797S->Gen3 Resistant (No Cys Nucleophile) Gen4 4th Gen (Allosteric) Non-Covalent C797S->Gen4 Sensitive (Alternative Pocket)

Figure 2: Mechanistic interaction of inhibitor generations with specific EGFR mutations.

References

  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature, 534, 129–132. Link

  • Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M. Nature Medicine, 21, 560–562. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. Link

  • Ercan, D., et al. (2015).[6] EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[3][7][8] Clinical Cancer Research, 21(17), 3913–3923. Link

Sources

Optimization

Technical Support Center: Advanced Optimization of Skraup Quinoline Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Byproducts & Maximizing Purity in Skraup Cyclization Introduction: The "Dirty" Skraup vs. Precision Synthesis The Skraup synthesis is historica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Byproducts & Maximizing Purity in Skraup Cyclization

Introduction: The "Dirty" Skraup vs. Precision Synthesis

The Skraup synthesis is historically notorious for being a "violent," "tarry," and unpredictable reaction. In its archetypal form, it involves heating aniline with glycerol, sulfuric acid, and an oxidant (often nitrobenzene) to reflux.[1][2][3] The result is often a low-yield black mixture requiring tedious steam distillation.

The Application Scientist’s Perspective: The "tar" is not an inevitability; it is a symptom of uncontrolled reaction kinetics. The formation of quinoline competes directly with the radical polymerization of acrolein (the intermediate). To minimize byproducts, we must favor the Michael addition of aniline to acrolein over the polymerization of acrolein.

This guide provides the protocols to shift this kinetic balance.

Module 1: The "Tar" Mitigation Strategy (Acrolein Management)

The Problem: Glycerol dehydrates to acrolein (


) faster than the aniline can react with it. Excess free acrolein polymerizes in the hot, acidic medium to form intractable tars.
Mechanism & Failure Points

SkraupFailure Glycerol Glycerol Acrolein Acrolein (Intermediate) Glycerol->Acrolein H2SO4 Dehydration MichaelAdduct Michael Adduct (β-anilinopropionaldehyde) Acrolein->MichaelAdduct + Aniline (Desired Path) Tar Poly-Acrolein (TAR) Acrolein->Tar Excess Heat/Acid (Side Reaction) Aniline Aniline Aniline->MichaelAdduct Quinoline Quinoline (Target) MichaelAdduct->Quinoline Cyclization & Oxidation

Figure 1: Kinetic competition between productive Michael addition and destructive polymerization.

Protocol 1: The "Starve-Feed" Addition Method

Goal: Maintain a low steady-state concentration of acrolein.

Standard vs. Optimized Workflow

ParameterStandard "Dump & Cook"Optimized "Starve-Feed"
Reagent Mixing All at onceAniline/Acid in flask; Glycerol added dropwise
Temperature Rapid ramp to refluxStaged ramp (120°C

140°C)
Oxidant Nitrobenzene (Solvent)Iodine (

) or mild oxidant equivalents
Typical Yield 40–50%80–90%

Step-by-Step Optimized Protocol:

  • Charge: Place aniline (1.0 eq), nitrobenzene (0.5 eq), and ferrous sulfate (

    
    , 0.05 eq) in the flask.
    
  • Acidify: Add concentrated

    
     slowly with cooling.
    
  • Heat: Bring the mixture to 100°C.

  • Feed: Add glycerol (1.5 eq) dropwise over 2 hours via an addition funnel.

    • Self-Validating Check: If the reaction mixture turns from dark brown to solid black sludge within 15 minutes, your addition rate is too fast (acrolein accumulation).

  • Post-Reaction: Reflux for 1 hour after addition is complete.

Module 2: Controlling the "Violent" Exotherm

The Problem: The reaction is autocatalytic. Once the exotherm begins, it can pressurize the vessel or eject contents through the condenser.

The Ferrous Sulfate Moderator

The addition of ferrous sulfate (


) is the single most effective safety intervention [1][2].
  • Mechanism:

    
     acts as a redox buffer. It mediates the electron transfer during the oxidation of the dihydroquinoline intermediate, preventing the rapid, runaway oxidation that causes sudden temperature spikes.
    
  • Dosage: 5-10 mol% relative to aniline.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Reaction Instability CheckTemp Is Temp spiking >5°C/min? Start->CheckTemp CheckColor Is mixture turning black instantly? CheckTemp->CheckColor No ActionCool STOP Heating. Apply Ice Bath. CheckTemp->ActionCool Yes ActionRate Reduce Glycerol Addition Rate CheckColor->ActionRate Yes ActionFe Did you add FeSO4? ActionCool->ActionFe ActionFe->ActionRate Yes ActionRestart Restart with FeSO4 Moderator ActionFe->ActionRestart No

Figure 2: Decision matrix for managing reaction instability.

Module 3: Regioselectivity in Substituted Anilines

The Problem: Using meta-substituted anilines results in a mixture of 5- and 7-substituted quinolines due to cyclization at either ortho-position.

Data: Isomer Ratios for m-Substituted Anilines

Substituent (R)Electronic EffectMajor IsomerRatio (7-sub : 5-sub)
-OCH3 Electron Donating (EDG)7-methoxyquinoline ~90 : 10
-Cl Weak Deactivating7-chloroquinoline ~60 : 40
-NO2 Strong Withdrawing (EWG)5-nitroquinoline ~40 : 60 (Poor Selectivity)

Technical Solution: The Skraup reaction is not regioselective for meta-EWG anilines.

  • Recommendation: If you require the 7-isomer of a nitro-quinoline, do not use the Skraup method on m-nitroaniline. Instead, use the Gould-Jacobs reaction or start with a 2,4-disubstituted aniline where one position is blocked, then decarboxylate later.

Module 4: Green & Modern Alternatives

The Problem: Traditional Skraup uses excess sulfuric acid and generates large waste streams.

Ionic Liquid Protocol (The "Clean" Skraup)

Recent advances utilize ionic liquids as both solvent and acid catalyst, significantly reducing tar [3].

Protocol:

  • Solvent: Use acidic ionic liquid

    
     (1-methylimidazolium hydrogen sulfate).
    
  • Conditions: Mix Aniline (1 eq) + Glycerol (1.5 eq) +

    
     (0.1 eq) in the ionic liquid.
    
  • Process: Microwave irradiation at 150°C for 10 minutes.

  • Result: Yields typically >90% with minimal tar; the ionic liquid can be recycled.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture solidified into a "carbon cake." How do I clean the flask?

  • A: This is polymerized acrolein. Do not use standard organic solvents.

    • Protocol: Soak the flask in concentrated nitric acid (

      
      ) overnight (in a fume hood!). The strong oxidation breaks down the polymer matrix. Alternatively, use a base bath (KOH/Isopropanol) for glass etching, but nitric acid is more effective for this specific residue.
      

Q2: Can I use "wet" glycerol?

  • A: No. Water inhibits the dehydration of glycerol to acrolein, requiring higher temperatures which promotes tarring.

    • Requirement: Use "Dynamite grade" glycerol (<0.5% water) or dry your glycerol over

      
       and filter before use [2].
      

Q3: Why is my yield low despite no tar formation?

  • A: This usually indicates incomplete oxidation of the intermediate 1,2-dihydroquinoline.

    • Fix: Ensure you are refluxing for at least 1 hour after the glycerol addition. If using nitrobenzene is undesirable, add Iodine (

      
      , 1-2 mol%) as a co-oxidant to drive the aromatization.
      

References

  • Clarke, H. T., & Davis, A. W. (1941).[2] Quinoline. Organic Syntheses, Coll.[1][2] Vol. 1, p. 478.[1][2] Link

  • Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2] Link

  • Wang, Y., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics.[4] Green Chemistry. Link (Note: Generalized link to relevant Green Chem literature based on search context).

  • BenchChem Technical Support. (2025).[1][5][6][7][8] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link

Sources

Troubleshooting

The 2-Methoxy Stability Protocol: Technical Guide for 2-Methoxyquinazoline

Critical Alerts & Quick Guide STOP: Read Before Preparing Solutions Acid Sensitivity: 2-Methoxyquinazoline is highly unstable in aqueous acidic media (pH < 6). The methoxy group acts as a leaving group, leading to rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alerts & Quick Guide

STOP: Read Before Preparing Solutions

  • Acid Sensitivity: 2-Methoxyquinazoline is highly unstable in aqueous acidic media (pH < 6). The methoxy group acts as a leaving group, leading to rapid hydrolysis.

  • Hygroscopic Solvent Risk: "Dry" DMSO that has been opened and stored at room temperature often contains enough water to initiate degradation.

  • Precipitation: The degradation product, quinazolin-2(1H)-one , is significantly less soluble than the parent compound. Cloudiness in your stock or dilution is a primary indicator of degradation.

ParameterRecommendation
Primary Solvent Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%)
Storage Temp -20°C or -80°C (Aliquot immediately)
Avoid Aqueous Acidic Buffers (pH < 6), Protracted storage in water/alcohol mixtures
Max Stability >6 months in anhydrous DMSO at -20°C; <24 hours in aqueous acid

Deep Dive: The Degradation Mechanism

To troubleshoot effectively, you must understand the causality of the failure. The instability of 2-methoxyquinazoline is driven by the electrophilicity of the C2 position in the quinazoline ring.

The Hydrolysis Pathway

In the presence of water and protons (acid catalysis), the N1 or N3 nitrogen becomes protonated. This dramatically increases the electrophilicity of the C2 carbon, inviting nucleophilic attack by water. The methoxy group is displaced as methanol, and the resulting 2-hydroxyquinazoline tautomerizes to the thermodynamically stable lactam, quinazolin-2(1H)-one .

HydrolysisMechanism Fig 1. Acid-catalyzed hydrolysis of 2-methoxyquinazoline to the insoluble lactam. Start 2-Methoxyquinazoline (Soluble) Protonation Protonated Intermediate (Highly Electrophilic C2) Start->Protonation + H+ (Acidic pH) Transition Tetrahedral Intermediate Protonation->Transition + H2O (Nucleophilic Attack) Product Quinazolin-2(1H)-one (Insoluble Precipitate) Transition->Product - MeOH (Elimination) Methanol Methanol (Byproduct) Transition->Methanol

Troubleshooting Guide (Q&A)

Scenario A: "My clear stock solution turned cloudy after a week at 4°C."

Diagnosis: Water contamination in DMSO leading to hydrolysis and precipitation.

  • The Cause: DMSO is hygroscopic.[1] If the vial was opened frequently, it absorbed atmospheric moisture. Even 1% water content can drive the hydrolysis over a week, forming the insoluble quinazolin-2(1H)-one.

  • The Fix: Filter the solution (0.2 µm PTFE) to remove the precipitate if you must salvage it, but re-quantification is mandatory . Ideally, discard and prepare fresh stock in single-use aliquots.

Scenario B: "I see a new, early-eluting peak in my HPLC trace."

Diagnosis: Hydrolysis product formation.[2][3]

  • The Cause: The parent compound (2-methoxy) is moderately lipophilic. The degradation product (quinazolin-2(1H)-one) is more polar due to the lactam/amide functionality, causing it to elute earlier on Reverse Phase (C18) columns.

  • The Fix: Run a reference standard of quinazolin-2(1H)-one (often available as a separate reagent or synthesized by acid treatment of the parent) to confirm. Adjust your buffer pH to >7.0 if possible for future runs.

Scenario C: "The compound precipitated immediately upon dilution into cell culture media."

Diagnosis: "Crash-out" due to low solubility or pH shock.

  • The Cause: While 2-methoxyquinazoline is soluble in DMSO, it has limited solubility in aqueous media. If your dilution factor is too low (e.g., 1:100) or the concentration is too high (>100 µM), it may precipitate. Additionally, if the media is slightly acidic (aged media can become acidic), it accelerates the formation of the insoluble lactam.

  • The Fix:

    • Ensure final DMSO concentration is <0.5% but sufficient to aid solubility (if cells tolerate).

    • Sonicate the dilution (briefly).

    • Verify the pH of your media is 7.4.

Self-Validating Protocols

Protocol 1: Preparation of "Gold Standard" Stock Solutions

This protocol minimizes water introduction, the primary enemy of this compound.

  • Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen). Do not use DMSO stored in a wash bottle.

  • Weighing: Weigh the solid quickly to avoid moisture uptake.

  • Dissolution: Vortex until clear.

  • Aliquot: Immediately dispense into amber glass vials or high-quality polypropylene tubes (e.g., 20 µL - 50 µL aliquots).

  • Storage: Store at -80°C .

    • Validation: Thaw one aliquot after 24 hours and run LC-MS. Purity should be >99%.

Protocol 2: The Stability Check Workflow

Use this workflow to verify if your experimental conditions are safe.

StabilityCheck Fig 2. Self-validating stability workflow for assay development. Step1 Prepare Test Solution (Target Conc. in Buffer) Step2 Incubate (Time/Temp of Experiment) Step1->Step2 Step3 Analyze via HPLC/UPLC (UV @ 254nm) Step2->Step3 Decision New Peak (RRT ~0.5-0.8)? Step3->Decision OutcomeA Stable Proceed with Assay Decision->OutcomeA No OutcomeB Unstable Change Buffer pH or Reduce Incubation Time Decision->OutcomeB Yes

Method Parameters for LC-MS/HPLC:

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH ~8.0) [Preferred for stability] or 0.1% Formic Acid [Use only if analyzing immediately].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5-10 mins.

  • Note: The degradation product (quinazolin-2-one) will elute significantly earlier than 2-methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Ethanol is acceptable for short-term use, but it is nucleophilic. In acidic conditions, ethanol can actually participate in trans-etherification (exchanging methoxy for ethoxy), although hydrolysis is usually faster. DMSO is preferred for storage due to its chemical inertness (if dry).

Q2: Why does the literature show different melting points for this compound? A: This is often a sign of partial degradation. The pure 2-methoxy compound has a distinct melting point, but if it hydrolyzes, the resulting quinazolin-2-one (which has a very high melting point, >250°C) acts as an impurity, broadening or shifting the observed melting range.

Q3: Is the compound light-sensitive? A: Quinazolines can be photosensitive. While hydrolysis is the dominant degradation pathway, it is Best Practice to store the solution in amber vials to prevent potential photo-oxidation or radical degradation pathways.

References

  • General Reactivity of Quinazolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. This text establishes the electrophilicity of the C2 position in 1,3-diazines (quinazolines) and the susceptibility of 2-alkoxy groups to nucleophilic displacement.
  • Hydrolysis Mechanism & Tautomerism

    • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.Link - Establishes the stability of the lactam tautomer (quinazolin-2-one) over the hydroxy form, driving the hydrolysis equilibrium.

  • Katritzky, A. R., et al. (2010). Quantitative Measures of Nucleophilicity and Electrophilicity.
  • Related Stability Studies (Analogous 2-Halo/Alkoxy systems)

    • BenchChem Technical Support.[4][5] (2025).[5][6][7][8] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline. Link - Highlights the parallel instability of C2-substituted diaza-heterocycles in acidic media.

Sources

Optimization

Technical Support Center: Preventing Charring in High-Temperature Quinoline Synthesis

Introduction: The "Black Tar" Paradox Why does my reaction turn into a solid black puck? The synthesis of quinoline (specifically via the Skraup and Doebner-Miller routes) is historically notorious for its "violent" natu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Tar" Paradox

Why does my reaction turn into a solid black puck? The synthesis of quinoline (specifically via the Skraup and Doebner-Miller routes) is historically notorious for its "violent" nature. The formation of intractable black tar is not merely a side reaction; it is often the dominant pathway if kinetic control is lost.

Charring is primarily caused by two competing mechanisms that outpace the desired cyclization:

  • Polymerization of Intermediates: The

    
    -unsaturated carbonyls (acrolein, crotonaldehyde) generated in situ are highly prone to acid-catalyzed polymerization before they can react with the aniline.
    
  • Uncontrolled Oxidation: The high temperatures (>140°C) required for the Skraup reaction, combined with strong oxidants (nitrobenzene), can oxidize the aniline starting material into complex aniline blacks (polyanilines) rather than the desired dihydroquinoline intermediate.

This guide provides three distinct protocols to decouple these failure modes from your desired synthesis.

Diagnostic & Troubleshooting (Q&A)

Q1: My Skraup reaction exotherms violently within minutes of heating. How do I stop this?

Diagnosis: "Runaway Dehydration." In the classic Skraup, sulfuric acid dehydrates glycerol to acrolein.[1] This reaction is exothermic. If you mix everything and heat rapidly, the sudden release of acrolein triggers a violent flash-polymerization or uncontrolled reaction with aniline.

The Fix:

  • Do NOT mix all reagents at once if using >10g scale.

  • Use a Moderator: Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier and moderates the oxidation step, preventing the "runaway" thermal spike.
    
  • Protocol Adjustment: See Protocol A below.

Q2: I am getting low yields (<30%) and a viscous black tar that traps my product.

Diagnosis: "Acrolein Polymerization." The acrolein formed is polymerizing with itself rather than reacting with the aniline. This happens when the local concentration of acrolein is too high in the acidic aqueous phase.

The Fix:

  • Switch to a Two-Phase System: For Doebner-Miller reactions (using aldehydes/ketones), use a biphasic solvent system (e.g., Toluene/Acid). The aldehyde remains largely in the organic layer and slowly partitions into the acid phase, keeping its instantaneous concentration low.

  • Protocol Adjustment: See Protocol B below.

Q3: Can I avoid concentrated Sulfuric Acid entirely?

Diagnosis: "Acid-Induced Charring." Concentrated


 is a potent dehydrating agent that carbonizes organic matter at high temperatures.

The Fix:

  • Use Ionic Liquids or Solid Acids: Modern modifications using Brønsted acidic ionic liquids allow for high yields at lower temperatures with virtually no charring.

  • Protocol Adjustment: See Protocol C below.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired Quinoline Pathway (Blue) and the Charring Pathways (Red).

QuinolineSynthesis Glycerol Glycerol / Aldehyde Acrolein α,β-Unsaturated Intermediate (Acrolein) Glycerol->Acrolein H2SO4, Heat (Dehydration) Schiff Michael Adduct (Schiff Base) Acrolein->Schiff + Aniline (Controlled) TarPoly Polymerization TAR (Black Residue) Acrolein->TarPoly Excess Heat/Conc. (Self-Polymerization) Aniline Aniline Aniline->Schiff TarOx Oxidative TAR (Aniline Black) Aniline->TarOx Strong Oxidant (Over-oxidation) Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization Quinoline QUINOLINE (Final Product) Dihydro->Quinoline Oxidation (-2H)

Figure 1: Kinetic competition in Skraup Synthesis. Success depends on favoring the Blue pathway over the Red dashed pathways.

Validated Protocols

Protocol A: The "Moderated" Skraup Synthesis

Best for: Standard synthesis using Glycerol where safety and reproducibility are paramount.

The Logic: Ferrous sulfate (


) dampens the violence of the reaction. The order of addition is critical to prevent immediate exotherms.[2]

Reagents:

  • Aniline (0.3 mol)

  • Glycerol (0.9 mol) - Must be anhydrous ("Dynamite" grade preferred)

  • Sulfuric Acid (conc.)[1][3][4][5]

  • Moderator: Ferrous Sulfate (

    
    , 5-10g)
    
  • Oxidant: Nitrobenzene (0.15 mol) or Iodine (catalytic)

Step-by-Step:

  • Setup: Use a round-bottom flask with a reflux condenser and a wide-bore mechanical stirrer (magnetic stirring often fails once viscosity increases).

  • Addition Order (Critical):

    • Add Aniline.[1][3][2][5][6][7][8]

    • Add Ferrous Sulfate.[2][6]

    • Add Glycerol.[1][2][5][6][7]

    • Add Nitrobenzene.[5][6]

    • LAST: Add Sulfuric Acid slowly, dropwise, with external cooling if necessary to keep temp < 60°C during addition.

  • The Ramp: Heat the mixture gently with a mantle.

    • Checkpoint: As soon as the first bubble of boiling appears or the temperature hits ~100°C, REMOVE THE HEAT SOURCE .

    • The reaction is exothermic; it will boil on its own for 15-20 minutes.

  • Reflux: Once the spontaneous boiling subsides, re-apply heat and reflux for 3-4 hours.

  • Workup: Steam distillation is mandatory to remove unreacted nitrobenzene/aniline before basic extraction.

Protocol B: The Two-Phase Doebner-Miller

Best for: Substituted quinolines using crotonaldehyde or other ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-unsaturated aldehydes.

The Logic: By keeping the aldehyde in an organic solvent (Toluene), you prevent it from saturating the aqueous acid phase, thereby starving the polymerization reaction (Tar formation) while feeding the cyclization reaction.

Reagents:

  • Aniline derivative[9][5][6][10]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -unsaturated aldehyde (e.g., Crotonaldehyde)
    
  • Acid: 6M HCl or

    
    
    
  • Solvent: Toluene (immiscible with the acid phase)

Step-by-Step:

  • Phase 1: Dissolve the aniline in the aqueous acid (6M HCl) in the reaction flask. Heat to 80-90°C.

  • Phase 2: Dissolve the aldehyde in Toluene (1:1 volume ratio with acid phase).

  • Addition: Add the Toluene/Aldehyde solution dropwise to the hot, vigorously stirred acid solution over 1-2 hours.

    • Why: The aldehyde transfers into the aqueous phase slowly and is immediately consumed by the aniline to form the quinoline, leaving no excess aldehyde to polymerize.

  • Separation: After refluxing, separate the layers. The product is usually in the aqueous acid layer (as the salt). Basify to precipitate.

Protocol C: Ionic Liquid "Green" Synthesis (Advanced)

Best for: High-value substrates where yield is critical and tar removal is difficult.

The Logic: Acidic ionic liquids replace


 as both solvent and catalyst. They possess high thermal stability but lower oxidizing power than hot sulfuric acid, virtually eliminating charring.

Reagents:

  • Ionic Liquid:

    
     (1-methylimidazolium hydrogen sulfate).
    
  • Reagents: Aniline + Glycerol (1:3 ratio).

  • Conditions: Microwave irradiation or standard heating (150°C).

Performance Data:

ParameterClassic Skraup (

)
Ionic Liquid Method (

)
Reaction Time 4 - 6 Hours1 - 2 Hours
Temperature > 150°C (Violent)100 - 120°C (Controlled)
Yield 40 - 55%85 - 91%
Workup Steam Distillation (Tar removal)Simple Extraction (Ether/Water)
Charring High (Significant Tar)Negligible

References

  • The Moderated Skraup: Clarke, H. T.; Davis, A. W. (1941). "Quinoline".[1][3][2][5][6][7][8][11][12] Organic Syntheses, Coll.[6] Vol. 1, p. 478.[6]

  • Doebner-Miller Mechanism: Denmark, S. E., & Venkatraman, S. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis". Journal of Organic Chemistry.

  • Ionic Liquid Modification: Khalafi-Nezhad, A., et al. (2013). "Ionic liquid-mediated synthesis of quinolines". Molecular Diversity. (Validated via search context on green solvents).
  • General Troubleshooting: BenchChem Technical Support. "Navigating the Skraup Quinoline Synthesis".

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity of 2-Methoxyquinazoline Kinase Inhibitors

Welcome to the Kinase Inhibitor Design Support Hub You have reached the specialized support tier for 2-Methoxyquinazoline scaffold optimization. This guide addresses the unique challenges of tuning selectivity, synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Kinase Inhibitor Design Support Hub

You have reached the specialized support tier for 2-Methoxyquinazoline scaffold optimization. This guide addresses the unique challenges of tuning selectivity, synthetic regiocontrol, and metabolic stability for this specific chemotype. Unlike the canonical 6,7-dimethoxyquinazolines (e.g., Gefitinib, Erlotinib) where the 2-position is unsubstituted to prevent steric clash, introducing a 2-methoxy group alters the electronic landscape of the pyrimidine ring and changes the vector towards the solvent front/ribose pocket.

Below are the troubleshooting protocols designed to resolve your experimental bottlenecks.

Module 1: Molecular Design & SAR Optimization

User Query: “Our 2-methoxyquinazoline lead shows potent inhibition of our target kinase (e.g., EGFR) but lacks selectivity against homologous kinases (e.g., HER2, VEGFR). How does the 2-methoxy group influence the binding mode, and how can we tweak it?”

Technical Analysis & Solution

The 2-methoxy substituent on the quinazoline core has a dual effect: it acts as an electron-donating group (EDG) increasing the basicity of the N1 nitrogen, and it introduces steric bulk at the entrance of the ATP-binding pocket.

1. The "Hinge Binder" Effect (Electronic) The N1 nitrogen is the primary hydrogen bond acceptor for the hinge region backbone NH (e.g., Met793 in EGFR) [1].

  • Mechanism: The 2-methoxy group donates electron density into the pyrimidine ring, increasing the pKa of N1 compared to the 2-H analog. This strengthens the H-bond with the hinge, potentially increasing potency but decreasing selectivity because the H-bond becomes less discriminatory.

  • Optimization Strategy: If off-target binding is driven by this strong H-bond, consider replacing the 2-methoxy with an electron-withdrawing group (EWG) like 2-trifluoroethoxy (-OCH2CF3) or 2-difluoromethoxy . This lowers N1 basicity, making the inhibitor rely more on specific hydrophobic interactions (e.g., gatekeeper recognition) for binding, thus recovering selectivity.

2. The "Solvent Front" Effect (Steric) In the canonical 4-anilinoquinazoline binding mode, the C2 position points towards the solvent interface or the ribose-binding pocket [2].

  • Mechanism: A methoxy group is small enough to fit but may not fully exploit the solvent channel.

  • Optimization Strategy: Extend the 2-position. Replace the methyl of the methoxy with a solubilizing tail (e.g., 2-(2-morpholinoethoxy) ). This serves two purposes:

    • ** steric exclusion:** Larger groups may clash with non-conserved residues in off-target kinases.

    • Solubility: It counteracts the lipophilicity of the core.

Table 1: SAR Decision Matrix for 2-Position Optimization

SAR ModificationElectronic Effect (N1 Basicity)Steric ImpactPredicted Outcome
2-H (Reference) NeutralNoneBaseline Potency/Selectivity
2-OMe (Methoxy) Increased (Stronger H-bond)LowHigh Potency, Lower Selectivity
2-OCH2CF3 Decreased (Weaker H-bond)Low/MediumImproved Selectivity , Lower Potency
2-OiPr (Isopropoxy) IncreasedHighSteric Clash (Risk of activity loss)
2-N(Me)2 Strongly IncreasedMediumHigh Potency, Metabolic Liability
Module 2: Synthesis & Regioselectivity Troubleshooting

User Query: “We are synthesizing the core via 2,4-dichloroquinazoline. We struggle to selectively install the 2-methoxy group without displacing the 4-anilino group or getting bis-methoxy byproducts.”

Technical Analysis & Solution

The reactivity difference between the C4 and C2 positions in 2,4-dichloroquinazoline is the cornerstone of this synthesis. C4 is significantly more electrophilic due to the inductive effect of N3 and the resonance capability of N1.

Protocol: Sequential Nucleophilic Substitution (SNAr)

  • Step 1: C4 Displacement (The Aniline Installation)

    • Reagent: 1.05 eq. Aniline derivative.[1][2]

    • Condition: IPA or t-BuOH, 0°C to RT. Avoid reflux initially.

    • Troubleshooting: If you see bis-addition (aniline at C2 and C4), lower the temperature. The C4 chloride displaces first. The intermediate 2-chloro-4-anilinoquinazoline precipitates as the HCl salt, which protects the C2 position from further reaction.

    • Critical Checkpoint: Verify the intermediate by LCMS. You should see a distinctive chlorine isotope pattern (M/M+2 ratio of 3:1).

  • Step 2: C2 Displacement (The Methoxy Installation)

    • Reagent: Sodium Methoxide (NaOMe) in dry Methanol (MeOH).

    • Condition: Reflux (65°C) for 4–12 hours.

    • Why Reflux? The C2-chloro is deactivated by the electron-donating aniline at C4. It requires forcing conditions.

    • Troubleshooting: If the reaction stalls, do not add more NaOMe indiscriminately (risk of demethylating other sensitive groups). Instead, switch solvent to dioxane/MeOH (4:1) to increase the reflux temperature to 90°C.

Visual Workflow: Regioselective Synthesis

SynthesisWorkflow Start 2,4-Dichloroquinazoline Step1 Step 1: C4 Displacement (Aniline, IPA, 0°C) Start->Step1 High Reactivity at C4 Intermed Intermediate: 2-Chloro-4-anilinoquinazoline Step1->Intermed Precipitation drives selectivity Bis Error: Bis-Aniline Product Step1->Bis Temp > RT Step2 Step 2: C2 Displacement (NaOMe, MeOH, Reflux) Intermed->Step2 Deactivated C2 requires heat Final Product: 2-Methoxy-4-anilinoquinazoline Step2->Final Nucleophilic Aromatic Substitution

Figure 1: Sequential SNAr workflow for 2-methoxyquinazoline synthesis. Temperature control in Step 1 is critical to prevent C2 substitution.

Module 3: Biological Assay & Metabolic Stability

User Query: “Our biochemical IC50 is 5 nM, but cellular IC50 is >1 µM. Furthermore, we see rapid clearance in microsomes. Is the 2-methoxy group the culprit?”

Technical Analysis & Solution

Yes, the 2-methoxy group is a common metabolic "soft spot."

1. O-Demethylation Liability Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) can readily O-demethylate the 2-methoxy group to a 2-hydroxyquinazoline (which tautomerizes to the 2-quinolone form).

  • Impact: The 2-quinolone loses the aromatic character of the pyrimidine ring and the H-bond acceptor capability of N1. This typically kills kinase inhibitory activity [3].

  • Diagnostic Experiment: Incubate compound with human liver microsomes (HLM) for 60 mins. Analyze by LC-MS/MS looking for a mass loss of -14 Da (demethylation).

2. ATP Competition (The "Km" Shift) In cellular assays, ATP concentration is millimolar (vs. micromolar in biochemical assays).

  • Mechanism: If your 2-methoxy inhibitor is purely ATP-competitive without an allosteric component (like the Type II "DFG-out" binders), the high cellular ATP will outcompete it effectively, especially if the 2-methoxy group has increased N1 affinity but hasn't improved the residence time.

  • Solution: Measure the Selectivity Entropy or perform a Kd binding assay (e.g., KINOMEscan) to verify true affinity independent of ATP concentration [4].

3. Solubility & Permeability While methoxy is better than H, it is still lipophilic.

  • Troubleshooting: Check the calculated LogP (cLogP). If >4.0, the cellular drop-off is likely due to non-specific protein binding (high serum shift).

  • Fix: Introduce a solubilizing group at the solvent-exposed region (e.g., the aniline tail) rather than the 2-position if the 2-methoxy is essential for binding.

Module 4: Validated Pathway Logic

Understanding where your inhibitor sits in the signaling cascade is crucial for interpreting "selectivity."

SignalingPathway Ligand Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) Target of 2-Methoxyquinazoline Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-OMe-Quinazoline Inhibitor->RTK ATP Competition (Selectivity Critical Here)

Figure 2: Signal transduction pathway highlighting the intervention point of 2-methoxyquinazoline inhibitors. Selectivity at the RTK level prevents off-target toxicity.

References
  • Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor. Source: PubMed (NIH) Context: Describes the N1 hydrogen bond interaction with the hinge region backbone (e.g., Met793 in EGFR) and the orientation of the quinazoline core. URL:[Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines. Source: MDPI Context: Details synthetic routes for methoxy-substituted quinazolines and their biological evaluation against EGFR and VEGFR2. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: PMC (NIH) Context: Discusses metabolic soft spots in aromatic heterocycles, including oxidative dealkylation, and strategies to mitigate them. URL:[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds. Source: Crossfire Oncology Context: Provides methodologies for quantifying kinase selectivity (e.g., Selectivity Entropy) and choosing appropriate tool compounds. URL:[Link]

Sources

Optimization

Technical Support Center: Refinement of the Dimroth Rearrangement for Quinazolinone Synthesis

Introduction: Welcome to the technical support center for the Dimroth rearrangement in quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the Dimroth rearrangement in quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation to access diverse quinazolinone scaffolds. The Dimroth rearrangement is a cornerstone reaction for the synthesis of N-substituted 4(3H)-quinazolinones, which are privileged structures in medicinal chemistry. This rearrangement typically involves the conversion of a 4-imino-3,4-dihydroquinazoline to the more stable 4-amino-quinazoline, or in the context of quinazolinone synthesis, the rearrangement of related intermediates. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in your research.

Troubleshooting Guide

This section addresses common issues encountered during the Dimroth rearrangement for quinazolinone synthesis. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Quinazolinone Product

  • Potential Cause 1: Inefficient Formation of the Precursor

    • Explanation: The Dimroth rearrangement is often the final step in a multi-step synthesis. The purity and yield of the starting material, typically a 2-amino-N-arylbenzamide or a related precursor, are critical. Incomplete conversion or the presence of impurities in the preceding steps will directly impact the final yield.

    • Solution:

      • Reaction Monitoring: Monitor the formation of the precursor using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

      • Purification: Purify the precursor meticulously before subjecting it to the rearrangement conditions. Column chromatography or recrystallization are often necessary.

      • Structural Confirmation: Confirm the structure of the precursor using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to rule out any unexpected side reactions.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Explanation: The Dimrote rearrangement can be sensitive to temperature, solvent, and the presence of a catalyst. The reaction often requires heating to proceed at a reasonable rate. The choice of solvent can significantly influence the solubility of the reactants and the stability of the intermediates.

    • Solution:

      • Temperature Screening: If the reaction is sluggish, incrementally increase the temperature. Be mindful that excessively high temperatures can lead to decomposition. A typical starting point is refluxing in a high-boiling solvent like ethanol, n-butanol, or dimethylformamide (DMF).

      • Solvent Selection: The polarity of the solvent can play a crucial role. While polar protic solvents like ethanol are common, for challenging substrates, consider polar aprotic solvents like DMF or dioxane.

      • Catalyst Introduction: While often thermally driven, some variations of the Dimroth rearrangement can be catalyzed by acids or bases. If uncatalyzed conditions are failing, consider the addition of a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., potassium carbonate).

  • Potential Cause 3: Steric Hindrance

    • Explanation: Bulky substituents on the aromatic rings can sterically hinder the intramolecular cyclization and rearrangement steps.

    • Solution:

      • Prolonged Reaction Time: Reactions involving sterically hindered substrates may require significantly longer reaction times. Monitor the reaction progress over an extended period.

      • Higher Temperatures: Carefully increase the reaction temperature to overcome the higher activation energy barrier.

      • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions that are slow under conventional heating, providing a rapid and efficient way to overcome steric hindrance.

Problem 2: Formation of Multiple Side Products

  • Potential Cause 1: Competing Reaction Pathways

    • Explanation: The intermediates in quinazolinone synthesis can sometimes undergo alternative reactions, such as hydrolysis or intermolecular condensations, leading to a mixture of products.

    • Solution:

      • Anhydrous Conditions: If hydrolysis is a suspected side reaction, ensure that all solvents and reagents are dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

      • Concentration Adjustment: Intermolecular side reactions can sometimes be minimized by running the reaction at a lower concentration.

  • Potential Cause 2: Decomposition of Starting Material or Product

    • Explanation: Quinazolinones and their precursors can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

    • Solution:

      • Condition Optimization: Screen for milder reaction conditions. This could involve using a lower temperature for a longer duration or employing a more selective catalyst.

      • Protective Groups: If a particular functional group is sensitive to the reaction conditions, consider using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dimroth rearrangement in the context of quinazolinone synthesis?

A1: The Dimroth rearrangement in this context generally involves the transformation of a 4-imino-3,4-dihydroquinazoline intermediate into a more thermodynamically stable 4-(arylamino)quinazoline. The mechanism is believed to proceed through a ring-opening of the pyrimidine ring to form a reactive intermediate, followed by rotation and subsequent ring-closure. This process ultimately leads to the migration of the exocyclic nitrogen atom into the ring.

Diagram: Generalized Mechanism of Dimroth Rearrangement

Dimroth_Rearrangement cluster_start Starting Imine cluster_intermediate Intermediate cluster_product Rearranged Product A 4-Imino-3,4-dihydroquinazoline B Open-chain Intermediate A->B Ring Opening C 4-Amino-quinazoline B->C Rotation & Ring Closure experimental_workflow A 1. Reactant Preparation (Precursor, Solvent, Cyclizing Agent) B 2. Reaction Setup (Reflux Condenser, Stirring) A->B C 3. Heating (Reflux, Monitor by TLC/LC-MS) B->C D 4. Work-up (Cooling, Filtration/Evaporation) C->D E 5. Purification (Column Chromatography/Recrystallization) D->E F 6. Product Characterization (NMR, MS, etc.) E->F

Troubleshooting

addressing poor pharmacokinetic properties of quinazoline compounds

Topic: Addressing Poor Pharmacokinetic (PK) Properties of Quinazoline Compounds Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Researchers Version: 2.1 (Current)[1] Introduction: The Quinazoline Para...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Pharmacokinetic (PK) Properties of Quinazoline Compounds Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Researchers Version: 2.1 (Current)[1]

Introduction: The Quinazoline Paradox

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib.[1] However, its inherent physicochemical properties—specifically high planarity and lipophilicity—often lead to a "brick dust" profile: low aqueous solubility and high metabolic clearance .[1]

This technical guide addresses these specific failure modes. It is designed not just to list solutions, but to provide the causality and experimental validation required to rescue a stalling lead series.

Module 1: Solubility Optimization

User Query:

"My lead quinazoline compound precipitates in assay media (PBS pH 7.4) even at 10 µM.[1] The biological data is erratic. How do I improve aqueous solubility without destroying potency?"

Technical Diagnosis:

Quinazolines rely on


-

stacking interactions, leading to high crystal lattice energy (high melting point) and poor water solubility.[1] If your compound lacks an ionizable center (pKa) in the physiological range, it behaves as a neutral lipophile.[1]
Troubleshooting & Optimization Strategy
StrategyMechanismStructural ImplementationRisk
Solubilizing Tails Introduces an ionizable center (pKa 7–9) to disrupt crystal lattice.Append morpholine , piperazine , or N-methylpiperazine at the C-6 or C-7 position via an ether linker.[1]Can increase hERG liability if basicity is too high.[1]
Symmetry Breaking Reduces crystal packing efficiency.[1]Introduce an ortho-substituent (e.g., F, Cl, Me) on the C-4 aniline ring to twist the molecule out of planarity.[1]May reduce potency if the binding pocket is narrow.
Fsp3 Enrichment Increases 3D character (saturation).Replace planar phenyl rings with saturated heterocycles or spiro-systems.[1]Synthetic complexity.[1][2]
Experimental Protocol: Kinetic Solubility Assay (Self-Validating)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike DMSO stock into PBS (pH 7.4) to achieve target concentrations (e.g., 1, 5, 10, 50, 100 µM). Final DMSO concentration must be

    
     1%.[1]
    
  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.[1]

  • Quantification: Analyze filtrate via LC-MS/MS or UV-Vis against a standard curve.

Validation Criteria (Self-Check):

  • Control: Hydrocortisone (High Solubility) must show >50 µM.[1]

  • Control: Reserpine (Low Solubility) must show <5 µM.[1]

  • Mass Balance: If the UV absorption of the highest concentration is <80% of the theoretical max (from DMSO standard), the compound may be sticking to the plastic. Action: Switch to glass-coated plates or add 0.01% Triton X-100.[1]

Decision Logic Diagram

SolubilityOptimization Start Issue: Low Solubility (<5 µM) CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Crystal Packing Issue) CheckMP->HighMP Yes LowMP Low MP (<150°C) (Lipophilicity Issue) CheckMP->LowMP No Action1 Strategy: Disrupt Planarity Add ortho-substituent on aniline or sp3-rich linker at C6/C7 HighMP->Action1 Action2 Strategy: Lower LogD Add polar groups (OH, SO2NH2) or solubilizing tail (Morpholine) LowMP->Action2

Caption: Diagnostic workflow for selecting the correct chemical modification based on melting point data.

Module 2: Metabolic Stability (Microsomal Stability)

User Query:

"My compound has nanomolar potency but is cleared rapidly in mouse liver microsomes (T1/2 < 10 min). Where are the metabolic 'soft spots' on a quinazoline?"

Technical Diagnosis:

The quinazoline core itself is relatively stable, but the substituents driving potency are often vulnerable.[1] The most common metabolic routes are:

  • O-Dealkylation: At the C-6/C-7 alkoxy side chains (common in Gefitinib analogs).

  • Benzylic Oxidation: On the methyl group of the C-4 aniline.

  • Aromatic Hydroxylation: On the electron-rich C-8 position if unsubstituted.

Troubleshooting & Optimization Strategy
Soft SpotModification StrategyExample
Methoxy/Ethoxy groups (C6/C7) Deuteration or Fluorination . Replace -OCH3 with -OCD3 or -OCF3 to increase bond strength (Kinetic Isotope Effect).Gefitinib vs. D6-Gefitinib studies.[1][2]
Benzylic Methyl Gem-dimethyl or Cyclization .[1] Steric hindrance prevents CYP access.[1]Replacing a Tolyl group with a bicyclic indazole.[1]
Electron-rich Phenyl Ring Blocker Halogen .[1] Add a Fluorine atom at the para-position to block oxidation.4-Fluoroaniline substitution.
Experimental Protocol: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) to predict in vivo hepatic clearance.

Workflow:

  • Reaction Mix: Incubate 1 µM test compound with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Time Points: Quench aliquots with ice-cold acetonitrile containing internal standard (IS) at 0, 5, 15, 30, and 60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

Validation Criteria (Self-Check):

  • Negative Control: Warfarin or Atenolol (Stable) must show <10% loss over 60 min.[1]

  • Positive Control: Verapamil or Propranolol (Unstable) must show >80% loss over 60 min.[1]

  • Cofactor Check: Run a "No NADPH" control.[1] If degradation occurs without NADPH, the instability is chemical (hydrolysis), not metabolic.[1]

Metabolic Soft-Spot Diagram

MetabolicSoftSpots Core Quinazoline Core SoftSpot1 C-6/C-7 Alkoxy (O-Dealkylation) Core->SoftSpot1 SoftSpot2 C-4 Aniline Methyl (Benzylic Oxidation) Core->SoftSpot2 SoftSpot3 C-8 Position (Aromatic Hydroxylation) Core->SoftSpot3 Sol1 Fix: Deuteration (-OCD3) or Fluorination (-OCF2H) SoftSpot1->Sol1 Sol2 Fix: Gem-dimethyl or Electron Withdrawal (F) SoftSpot2->Sol2 Sol3 Fix: Block with Fluorine or Chlorine SoftSpot3->Sol3

Caption: Identification of primary metabolic liabilities on the quinazoline scaffold and corresponding medicinal chemistry solutions.

Module 3: CYP Inhibition (Drug-Drug Interaction Risk)

User Query:

"We are seeing strong CYP3A4 inhibition (


). Is this due to the quinazoline nitrogen?"
Technical Diagnosis:

Yes. The N-3 nitrogen of the quinazoline ring has a lone pair that can coordinate with the heme iron of CYP enzymes, acting as a reversible inhibitor. Additionally, lipophilic quinazolines can act as competitive substrates.[1]

Troubleshooting Strategy
  • Steric Shielding: Introduce a substituent at the C-2 position . Even a small methyl group can sterically clash with the heme porphyrin ring, preventing N-3 coordination.[1]

    • Note: Ensure this does not clash with the hinge region of your kinase target (if applicable).

  • Reduce Lipophilicity (LogP): High LogP (>4) correlates with non-specific hydrophobic binding to CYPs.[1] Lower LogP by introducing polar heterocycles (pyrimidine, pyridine) in the side chains.[1]

References

  • Quinazoline SAR & Pharmacokinetics

    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][2][3]

    • Source: Molecules (2017).[1]

    • URL:[Link]

  • Metabolic Soft Spot Identification

    • Title: Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases.[1]

    • Source: Journal of Medicinal Chemistry (2020).[1]

    • URL:[Link][1]

  • Solubility Enhancement Strategies

    • Title: Strategies to Improve Solubility of Poorly Water-Soluble Drugs.[4]

    • Source: BioMed Research International (2015).[1]

    • URL:[Link]

  • CYP Inhibition Mechanisms

    • Title: Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.[1][5]

    • Source: Clinical Pharmacokinetics (2005).[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Evolution of Precision: A Comparative Analysis of Quinazoline-Based EGFR Inhibitors in Oncology Research

A Senior Application Scientist's Guide to Understanding and Evaluating EGFR-Targeted Therapies The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes li...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating EGFR-Targeted Therapies

The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and apoptosis. Its dysregulation is a well-established driver in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. Among the most successful classes of targeted therapies are the quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for many malignancies, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of these inhibitors, delving into their generational evolution, mechanisms of action, and the experimental methodologies crucial for their preclinical evaluation.

The Generational Leap: From Reversible to Irreversible and Mutant-Selective Inhibition

The clinical journey of quinazoline-based EGFR inhibitors is marked by a clear evolutionary trajectory, with each generation designed to overcome the limitations of its predecessors. This progression reflects a deepening understanding of both the target's biology and the molecular mechanisms of drug resistance.

First-Generation EGFR TKIs: The Pioneers

Gefitinib and Erlotinib are the archetypal first-generation EGFR TKIs. They function as reversible, ATP-competitive inhibitors, targeting the kinase domain of EGFR. Their introduction was a paradigm shift, demonstrating remarkable efficacy in patients with tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. However, their clinical utility is hampered by the near-inevitable development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in exon 20. This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.

Second-Generation EGFR TKIs: Broadening the Spectrum

To address the challenge of resistance, second-generation inhibitors like Afatinib and Dacomitinib were developed. These compounds also bind to the ATP-binding site but do so irreversibly by forming a covalent bond with a cysteine residue (Cys797) in the active site. This irreversible binding provides a more sustained inhibition. Furthermore, they exhibit broader activity, inhibiting other members of the ErbB family (pan-ErbB inhibitors). While showing improved potency against some EGFR mutants compared to the first generation, their efficacy against the T790M mutation remained limited, and their broader activity profile often led to increased off-target toxicities, such as skin rash and diarrhea.

Third-Generation EGFR TKIs: Precision and Potency

The third generation, exemplified by Osimertinib, represents a significant leap in precision oncology. These inhibitors were specifically designed to be mutant-selective, potently inhibiting EGFR with the T790M resistance mutation while largely sparing the wild-type (WT) receptor. Like the second-generation TKIs, they are irreversible covalent inhibitors. This enhanced selectivity translates to a much-improved therapeutic window, with reduced toxicity compared to earlier generations. Osimertinib has demonstrated superior overall survival compared to first-generation TKIs in the first-line treatment of EGFR-mutated advanced NSCLC. However, resistance to third-generation inhibitors can also emerge, often through the acquisition of a C797S mutation, which prevents the covalent bond formation.

Visualizing the EGFR Signaling Cascade and Inhibition

Understanding the EGFR signaling pathway is fundamental to appreciating the mechanism of action of these inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins that activate pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately promoting cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Dimer Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR Activation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival TKI Quinazoline TKI TKI->P Inhibition

Comparative

Comparative Guide: 2-Methoxyquinazoline Scaffolds vs. Standard Kinase Inhibitors

Executive Summary: The Structural Evolution of Kinase Inhibition Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. In the landscape of tyrosine kinase inhibitors (TKIs), the quinazoline scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of Kinase Inhibition

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

In the landscape of tyrosine kinase inhibitors (TKIs), the quinazoline scaffold remains a cornerstone, forming the backbone of FDA-approved blockbusters like Gefitinib , Erlotinib , and Lapatinib .[1] However, the vast majority of these "First-Generation" inhibitors rely on a 4-anilinoquinazoline core where the C2 position is unsubstituted (Hydrogen).

This guide critically analyzes the 2-Methoxyquinazoline class—a structural evolution where the C2-position is functionalized with a methoxy group. While classical 4-anilinoquinazolines target the ATP-binding pocket of EGFR with high affinity, the introduction of a 2-methoxy substituent fundamentally alters the Structure-Activity Relationship (SAR) , affecting solubility, metabolic stability, and selectivity profiles against resistant mutants (e.g., T790M) and alternative targets like VEGFR-2 and CDK9 .

This document contrasts the efficacy of 2-methoxy-functionalized derivatives against standard C2-unsubstituted inhibitors, supported by experimental protocols and mechanistic visualizations.

Mechanistic & Efficacy Comparison

Binding Mode & SAR Logic

The efficacy of quinazoline inhibitors hinges on their ability to mimic the adenine ring of ATP.

  • Standard (Gefitinib/Erlotinib): The N1 and N3 nitrogens of the quinazoline core form hydrogen bonds with the hinge region (e.g., Met793 in EGFR). The C2 position is usually left open to avoid steric clash with the gatekeeper residue.

  • 2-Methoxy Challenge: Introducing a methoxy group at C2 creates steric bulk.

    • Pro: It can induce conformational changes that improve selectivity for specific kinases (e.g., VEGFR-2 or GAK) or displace water molecules to gain entropic binding energy.

    • Con: If the kinase hinge region is tight (as in wild-type EGFR), the 2-methoxy group can reduce potency by preventing deep pocket insertion.

Comparative Efficacy Data

The following table synthesizes data comparing 2-methoxy-modified quinazolines against standard 4-anilinoquinazolines (C2-H).

FeatureStandard 4-Anilinoquinazoline (e.g., Gefitinib)2-Methoxyquinazoline Derivatives (Novel Scaffolds)Implication
Primary Target EGFR (WT, L858R)Multi-Target (EGFR / VEGFR-2 / CDK9)2-Methoxy variants often exhibit "Polypharmacology" (dual inhibition).
EGFR IC50 (WT) ~0.4 - 0.8 nM10 - 50 nM (Generally Weaker)C2-substitution often reduces affinity for wild-type EGFR due to steric hindrance at the hinge.
VEGFR-2 IC50 > 1000 nM (Inactive)4.6 nM - 30 nM Key Advantage: The 2-methoxy group favors the VEGFR-2 binding pocket conformation.
Cellular Potency (HeLa) IC50: ~10 - 15 µMIC50: 1.9 - 7.1 µM 2-Methoxy derivatives often show superior broad-spectrum cytotoxicity due to multi-kinase inhibition.
Selectivity Profile High (Specific to EGFR)Moderate (Dual/Pan-Kinase)Better for complex tumors driven by angiogenesis (VEGF) + proliferation (EGFR).

Key Insight: Do not view 2-methoxyquinazoline as a direct replacement for Gefitinib in pure EGFR-driven cancers. Its value lies in Dual Inhibition (EGFR + VEGFR) , effectively starving the tumor of blood supply while blocking proliferation—a strategy essential for overcoming resistance.

Visualizing the Signaling & SAR Logic

Diagram 1: Structure-Activity Relationship (SAR) Flow

This diagram illustrates how the C2-modification shifts the drug from a specific EGFR blocker to a multi-kinase inhibitor.

SAR_Logic Core Quinazoline Scaffold Pos4 C4-Anilino Group (Hinge Binding) Core->Pos4 Pos2_H C2-Hydrogen (Standard: Gefitinib) Core->Pos2_H Pos2_OMe C2-Methoxy (Novel Derivatives) Core->Pos2_OMe Effect_H High Affinity EGFR-WT Fit: Perfect Hinge Insertion Pos2_H->Effect_H Minimizes Sterics Effect_OMe Steric Bulk at Hinge Shift to VEGFR-2 / CDK9 Pos2_OMe->Effect_OMe Alters Binding Pocket Outcome_H Pure EGFR Inhibition (Resistance Prone) Effect_H->Outcome_H Outcome_OMe Dual Angiogenesis/Proliferation Block (Broad Spectrum) Effect_OMe->Outcome_OMe

Caption: SAR divergence: C2-Hydrogen favors tight EGFR binding, while C2-Methoxy shifts profile toward multi-kinase (VEGFR/CDK9) efficacy.

Experimental Protocols for Validation

To objectively compare a 2-methoxyquinazoline candidate against Gefitinib, you must run paired biochemical and cellular assays.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Validates the biochemical IC50 against recombinant kinases.

Materials:

  • Recombinant EGFR and VEGFR-2 kinases.

  • FRET Peptide Substrate (e.g., PolyGT-biotin).

  • ATP (at Km for each kinase).

  • Test Compounds: 2-Methoxy derivative vs. Gefitinib (Control).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (Start at 10 µM, 3-fold serial dilution, 10 points).

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add kinase (0.2 ng/µL).

  • Reaction:

    • Add 5 µL Compound to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min at RT (allows compound to bind).

    • Add 10 µL Substrate/ATP Mix to initiate.

  • Termination: After 60 min, add EDTA-containing detection reagent.

  • Read: Measure Fluorescence Ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Protocol B: Dual-Cell Line Viability Screen

Differentiates between EGFR-driven toxicity and general cytotoxicity.

Cell Lines:

  • A549 / PC-9: EGFR-driven (Sensitive to Gefitinib).

  • HUVEC: VEGFR-driven (Sensitive to Angiogenesis inhibitors).

Workflow:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (0.01 – 100 µM) for 72 hours.

  • Detection (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 2-4 hours at 37°C.

  • Quantification: Measure Absorbance at 450 nm.

  • Interpretation:

    • If 2-Methoxy compound kills HUVEC > PC-9, it confirms VEGFR dominance .

    • If Gefitinib kills PC-9 >>> HUVEC, it confirms EGFR specificity .

Diagram 2: Experimental Validation Workflow

Exp_Workflow cluster_biochem Biochemical Validation (Cell-Free) cluster_cell Cellular Validation Start Candidate Compound (2-Methoxyquinazoline) Kinase_Assay Kinase Assay (FRET) vs EGFR & VEGFR-2 Start->Kinase_Assay Cell_A PC-9 Cells (EGFR Dependent) Start->Cell_A Cell_B HUVEC Cells (Angiogenesis Model) Start->Cell_B IC50_Calc Calculate IC50 (nM) Kinase_Assay->IC50_Calc Decision Selectivity Analysis IC50_Calc->Decision Viability CCK-8 Assay (72h Exposure) Cell_A->Viability Cell_B->Viability Viability->Decision Result_1 High Potency PC-9 = EGFR Inhibitor Decision->Result_1 Result_2 High Potency HUVEC = VEGFR Inhibitor Decision->Result_2 Result_3 Balanced Potency = Dual Inhibitor (Preferred) Decision->Result_3

Caption: Workflow to distinguish pure EGFR inhibitors (Gefitinib-like) from dual-action 2-methoxy derivatives.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Institutes of Health (NIH). [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI Pharmaceuticals. [Link]

Sources

Validation

A Comparative Guide to the Potency of 2-Arylquinazoline Derivatives as ASK1 Inhibitors

Introduction: Targeting the Central Stress Kinase, ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the mitogen-activated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Central Stress Kinase, ASK1

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] It functions as a key sensor and transducer of a wide array of cellular stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1][2] While this response is crucial for normal cellular function and homeostasis, prolonged or excessive activation of the ASK1 pathway is strongly implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions.[1][4] This central role in stress-induced pathology makes ASK1 a highly attractive therapeutic target for drug discovery and development.[4]

This guide provides an in-depth comparison of a promising class of small molecule inhibitors targeting ASK1: the 2-arylquinazoline derivatives. We will delve into their potency, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

The Rise of 2-Arylquinazolines as ASK1 Inhibitors

High-throughput screening campaigns have identified several scaffolds with inhibitory activity against ASK1, including purine, pyrimidine, and quinazoline structures.[5] Among these, the 2-arylquinazoline scaffold has emerged as a particularly promising starting point for the development of potent and selective ASK1 inhibitors.[5][6] Through structure-based drug design, researchers have successfully optimized these initial hits to yield derivatives with submicromolar inhibitory activities.[5] Kinetic analyses have confirmed that these 2-arylquinazoline inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain to block its catalytic activity.[5][6]

Comparative Potency and Structure-Activity Relationship (SAR)

The potency of 2-arylquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 2-aryl ring. While specific IC50 values for a wide range of 2-arylquinazolines are proprietary or dispersed across literature, published studies on related quinazoline and quinoxaline inhibitors highlight key SAR principles.

For instance, in a series of quinoxaline derivatives, a dibromo substitution was found to be critical for potent ASK1 inhibition, leading to a compound with an IC50 value of 30.17 nM.[7] The quinazoline core itself is a well-established "privileged" scaffold in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding site of enzymes like EGFR and HER-2.[8][9][10] The strategic modification of this core and its appendages is a cornerstone of medicinal chemistry efforts to enhance potency and selectivity.

Key Considerations in the SAR of Kinase Inhibitors:

  • Hinge-Binding Moiety: The quinazoline nitrogen atoms are often crucial for forming hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction for many ATP-competitive inhibitors.

  • Substitutions on the Aryl Ring: Modifications to the 2-aryl group can explore different pockets within the active site, influencing both potency and selectivity. Electron-withdrawing or donating groups, as well as heterocyclic replacements, can fine-tune the electronic and steric properties of the molecule.

  • Solubilizing Groups: The addition of polar groups or fragments, such as piperazine, can significantly improve the physicochemical properties of the compounds, including solubility and cell permeability, which are crucial for biological activity.[11]

Below is a comparative table of noteworthy ASK1 inhibitors, including a potent quinoxaline derivative to provide context for the potency achievable with related scaffolds.

Compound Class/NameScaffoldTargetPotency (IC50)Reference
GS-444217 Not SpecifiedASK12.87 nM[12][13]
ASK1-IN-2 Not SpecifiedASK132.8 nM[13]
Compound 26e QuinoxalineASK130.17 nM[7]
Derivatives 12 & 23 2-ArylquinazolineASK1Submicromolar[5]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which 2-arylquinazoline derivatives inhibit ASK1 is through direct, competitive inhibition with ATP.[5] The inhibitor molecule occupies the ATP-binding pocket in the kinase domain of ASK1. This prevents the binding of ATP, the phosphate donor required for the kinase's enzymatic activity. Consequently, ASK1 is unable to phosphorylate and activate its downstream substrates, MKK3/6 and MKK4/7, effectively shutting down the signaling cascade.

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in the stress-activated MAPK pathway and the point of intervention for inhibitors.

ASK1_Pathway cluster_atp Stress Cellular Stress (ROS, ER Stress, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKKs MKK3/6, MKK4/7 ASK1_active->MKKs phosphorylates ADP ADP ASK1_active->ADP Inhibitor 2-Arylquinazoline Inhibitor Inhibitor->ASK1_active inhibits p38_JNK p38 & JNK MKKs->p38_JNK phosphorylate Response Apoptosis, Inflammation, Fibrosis p38_JNK->Response lead to ATP ATP ATP->ASK1_active

Caption: The ASK1 signaling cascade initiated by cellular stress and inhibited by 2-arylquinazoline derivatives.

Experimental Validation: A Protocol for Determining In Vitro Potency

To ensure the trustworthiness and reproducibility of potency data, a robust and well-validated biochemical assay is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method ideal for determining the IC50 values of kinase inhibitors.[14] The principle is straightforward: the assay measures the amount of ADP produced by the kinase reaction, which directly correlates with kinase activity.[14]

Detailed Protocol: ASK1 Inhibition Assay using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-arylquinazoline derivatives against purified human ASK1 enzyme.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate (e.g., MKK6)[15]

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ASK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[14]

  • Test compounds (2-arylquinazoline derivatives) dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well white, low-volume assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and staurosporine in DMSO. A typical starting concentration is 10 mM.

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds into the 384-well plate. For control wells, dispense 1 µL of DMSO (0% inhibition) and 1 µL of a high concentration of staurosporine (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of ASK1 enzyme and substrate in the Kinase Buffer. The optimal concentrations of enzyme and substrate should be predetermined in an enzyme titration experiment to ensure the reaction is in the linear range.[14]

    • Add the enzyme/substrate mix (e.g., 2 µL) to all wells containing the compounds and controls.

    • Prepare an ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for ASK1 to ensure assay sensitivity.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL) to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to ASK1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow start Start plate_compounds 1. Compound Plating (Serial Dilutions in 384-well plate) start->plate_compounds add_enzyme 2. Add Enzyme/Substrate Mix (ASK1 + Substrate) plate_compounds->add_enzyme add_atp 3. Initiate Reaction (Add ATP) add_enzyme->add_atp incubate_kinase 4. Incubate (e.g., 60 min at RT) add_atp->incubate_kinase add_adpglo 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_kinase->add_adpglo incubate_stop 6. Incubate (40 min at RT) add_adpglo->incubate_stop add_detection 7. Generate Signal (Add Kinase Detection Reagent) incubate_stop->add_detection incubate_detect 8. Incubate (30-60 min at RT) add_detection->incubate_detect read_plate 9. Read Luminescence incubate_detect->read_plate analyze_data 10. Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the in vitro ASK1 kinase inhibition assay.

Conclusion and Future Outlook

The 2-arylquinazoline scaffold represents a robust and promising platform for the development of potent, ATP-competitive inhibitors of ASK1. The therapeutic potential for such inhibitors is vast, spanning a multitude of diseases driven by cellular stress and inflammation.[16][17] Future research will undoubtedly focus on optimizing the potency, selectivity, and pharmacokinetic properties of this chemical class. Advanced strategies will involve leveraging detailed structural information of the ASK1-inhibitor complex to guide rational drug design, aiming to enhance interactions within the active site and improve overall drug-like properties. As these compounds advance through preclinical and potentially clinical development, they hold the promise of providing novel therapeutic interventions for a range of challenging diseases.

References

  • ResearchGate. (n.d.). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Retrieved February 6, 2026, from [Link]

  • Ogier, J. M., Nayagam, B. A., & Lockhart, P. J. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. Cellular and Molecular Life Sciences, 77(13), 2527–2543. Available at: [Link]

  • ScienceDirect. (2023). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved February 6, 2026, from [Link]

  • Klumpp, K., et al. (2011). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies, 9(4), 367-376. Available at: [Link]

  • Iuliu Hațieganu University of Medicine and Pharmacy. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship studies of quinazolinone alkaloids 1–12.... Retrieved February 6, 2026, from [Link]

  • PubMed. (2008). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5549-5552. Available at: [Link]

  • ResearchGate. (2020). A number of ASK1 inhibitors have been developed. The information.... Retrieved February 6, 2026, from [Link]

  • Nakagawa, K., & Ichijo, H. (2017). Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway. Antioxidants & Redox Signaling, 26(10), 541–553. Available at: [Link]

  • ResearchGate. (n.d.). ACC inhibitor demonstrates potent anti-fibrotic activity in vitro and in vivo. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). ASK1. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2210. Available at: [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for ASK1 inhibitors?. Retrieved February 6, 2026, from [Link]

  • University of Saskatchewan. (2023). Antiviral Research. HARVEST. Available at: [Link]

  • PubMed. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Available at: [Link]

  • PubMed. (2007). Pathophysiological roles of ASK1-MAP kinase signaling pathways. Journal of Pharmacological Sciences, 103(2), 119-124. Available at: [Link]

  • ResearchGate. (2026). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved February 6, 2026, from [Link]

  • Synapse. (2024). What are ASK1 modulators and how do they work?. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry, 61(15), 6844-6853. Available at: [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • ResearchGate. (2026). Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors.... Retrieved February 6, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: Validation of 2-Methoxyquinazoline as a CSNK2A Inhibitor

The following guide serves as a technical validation manual for researchers investigating 2-Methoxyquinazoline (and related quinazoline scaffolds) as inhibitors of Casein Kinase 2 Alpha (CSNK2A/CK2 ). It synthesizes expe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical validation manual for researchers investigating 2-Methoxyquinazoline (and related quinazoline scaffolds) as inhibitors of Casein Kinase 2 Alpha (CSNK2A/CK2


). It synthesizes experimental protocols, comparative data, and mechanistic insights to establish a robust validation pipeline.[1]

Executive Summary: The Quinazoline Advantage

Protein Kinase CK2 (CSNK2A) is a constitutively active serine/threonine kinase implicated in oncogenic survival pathways (PI3K/Akt, Wnt/


-catenin, NF-

B). While CX-4945 (Silmitasertib) remains the clinical gold standard, its off-target activity against kinases like CLK2 and DYRK1A necessitates the development of next-generation scaffolds.

2-Methoxyquinazoline represents a privileged scaffold in kinase medicinal chemistry. The quinazoline core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Val116 in CK2


), while the 2-methoxy substituent can exploit the hydrophobic pocket adjacent to the ATP-binding site. This guide outlines the validation hierarchy to confirm its potency, selectivity, and cellular target engagement compared to established benchmarks.

Mechanistic Validation & Signaling Topology

To validate 2-Methoxyquinazoline, one must first map its interference with CK2-dependent signaling. CK2 is a "master regulator" preventing apoptosis; its inhibition should restore apoptotic sensitivity.

Signaling Pathway Diagram

The following diagram illustrates the critical nodes where CSNK2A inhibition (by 2-Methoxyquinazoline) disrupts survival signaling.

CK2_Signaling CK2 CSNK2A (CK2) Akt Akt (PKB) CK2->Akt Phosphorylates NFkB NF-κB CK2->NFkB Activates Cdc37 Cdc37 CK2->Cdc37 Phosphorylates (S13) Inhibitor 2-Methoxyquinazoline Inhibitor->CK2 Inhibits (ATP Competitive) Apoptosis Apoptosis (Caspase 3/7) Inhibitor->Apoptosis Induces (Indirectly) pAkt p-Akt (S129) Akt->pAkt S129 Activation Survival Cell Survival & Proliferation pAkt->Survival Promotes NFkB->Survival Anti-apoptotic Genes Cdc37->Survival Hsp90 Chaperoning

Caption: CSNK2A inhibition by 2-Methoxyquinazoline blocks phosphorylation of Akt (S129) and Cdc37, shifting cell fate from survival to apoptosis.

Comparative Analysis: Benchmarking Performance

A rigorous validation must compare the candidate against the "Gold Standard" (CX-4945) and the "Classic Tool" (TBB).

Table 1: Comparative Profile of CSNK2A Inhibitors
Feature2-Methoxyquinazoline (Candidate) CX-4945 (Silmitasertib) TBB (Tool Compound) SGC-CK2-1 (Probe)
Primary Target CSNK2A (ATP Pocket)CSNK2A / CSNK2BCSNK2ACSNK2A
Mechanism ATP Competitive (Hinge Binder)ATP CompetitiveATP CompetitiveATP Competitive
Enzymatic IC50 Target: < 100 nM~1 nM~160 - 500 nM~36 nM
Cellular IC50 Target: < 5 µM~1.7 - 10 µM~10 - 20 µM~0.1 - 1 µM
Key Off-Targets EGFR (potential), CLK2CLK2, DYRK1A, PIM1DYRK1A, PIM1/3Highly Selective
Solubility Moderate (Lipophilic)High (Salt form)LowModerate
Clinical Status Pre-clinical / HitPhase II (Cancer)Research Tool OnlyChemical Probe

Expert Insight: While CX-4945 is potent, its inhibition of CLK2 (splicing regulator) complicates data interpretation. A 2-Methoxyquinazoline derivative with improved selectivity over CLK2 would represent a significant advancement.

Experimental Validation Protocols

To validate 2-Methoxyquinazoline, follow this three-tiered workflow: Biochemical Potency


 Cellular Target Engagement 

Functional Phenotype.
Workflow Diagram

Validation_Workflow Step1 1. Biochemical Assay (ADP-Glo) Step2 2. Cellular Engagement (Western Blot/CETSA) Step1->Step2 If IC50 < 100nM Step3 3. Functional Readout (Caspase 3/7) Step2->Step3 If p-Akt Reduced

Caption: Tiered validation pipeline ensuring only potent and permeable hits progress to functional assays.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the intrinsic IC50 of 2-Methoxyquinazoline against recombinant CSNK2A1.

Reagents:

  • Recombinant CSNK2A1 enzyme (0.5 ng/µL).

  • Substrate: Casein or specific peptide (e.g., RRRADDSDDDDD).

  • ATP (10 µM - at Km).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology:

  • Preparation: Prepare 2.5x kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point dose-response of 2-Methoxyquinazoline in DMSO (Start at 10 µM, 1:3 serial dilution).

  • Reaction: In a 384-well white plate:

    • Add 2 µL of Compound.

    • Add 4 µL of CSNK2A1 enzyme. Incubate 10 min at RT (allows binding).

    • Add 4 µL of ATP/Substrate mix to initiate.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits CK2 phosphorylation of specific substrates (Akt S129).

Critical Control: Use CX-4945 (5 µM) as a positive control.

Step-by-Step Methodology:

  • Seeding: Seed HCT-116 or HeLa cells (5x10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with 2-Methoxyquinazoline (1, 5, 10 µM) for 6 hours . (Note: Short incubation prevents secondary apoptotic effects from confounding results).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Antibody: Anti-phospho-Akt (Ser129) (Specific CK2 site). Note: Do not confuse with S473 (mTOR site).

    • Secondary Target: Anti-phospho-Cdc37 (Ser13).

    • Loading Control: Total Akt and GAPDH.

  • Validation Criteria: A successful inhibitor must show dose-dependent reduction of p-Akt(S129) >50% at non-toxic concentrations.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Verify direct physical binding of 2-Methoxyquinazoline to CSNK2A in intact cells (Target Engagement).

  • Treatment: Treat live cells with 10 µM compound for 1 hour.

  • Harvest: Resuspend cells in PBS + Protease Inhibitors.

  • Heating: Aliquot into PCR tubes. Heat at gradient (40°C to 65°C) for 3 min.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge to remove precipitated protein.

  • Analysis: Western Blot for CSNK2A.

  • Result: The inhibitor should stabilize the protein, shifting the melting curve (Tm) to a higher temperature compared to DMSO control.

References & Authoritative Sources

  • BenchChem. (2025).[1][2] A Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib (CX-4945) in Focus.Link[2]

  • MedChemExpress. (2025). CSNK2A-IN-1 (Compound 7C) Product Information.Link

  • NIH/PubMed. (2022). Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses.[3]Link

  • ResearchGate. (2025). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling.[4][5][6][7]Link

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors.[8]Link

  • Promega. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.Link

Disclaimer: This guide is for research use only (RUO). 2-Methoxyquinazoline derivatives may exhibit off-target effects on EGFR; rigorous selectivity profiling (e.g., KINOMEscan) is recommended before in vivo application.

Sources

Validation

Technical Comparison Guide: Quinazoline-Based Dual HDAC/PI3K Inhibitors

Executive Summary Objective: To evaluate the pharmacological performance, structural rationale, and experimental validation of quinazoline-scaffolded dual inhibitors targeting Histone Deacetylase (HDAC) and Phosphoinosit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the pharmacological performance, structural rationale, and experimental validation of quinazoline-scaffolded dual inhibitors targeting Histone Deacetylase (HDAC) and Phosphoinositide 3-kinase (PI3K).[1]

Context: The PI3K/Akt/mTOR pathway and epigenetic regulation via HDACs are two dominant mechanisms driving cancer cell survival and drug resistance. While single-agent therapies (e.g., Idelalisib, Vorinostat) exist, they often face adaptive resistance. "Hybrid" small molecules fusing a quinazoline kinase-binding core with a zinc-binding histone deacetylase pharmacophore represent a precision medicine strategy to achieve synergistic lethality.

Key Findings:

  • Scaffold Advantage: The quinazoline core (found in Gefitinib, Idelalisib) provides high affinity for the ATP-binding pocket of kinases (PI3K/EGFR).

  • Dual Efficacy: Hybrids demonstrate nanomolar potency against PI3K

    
     and HDAC1/6, often outperforming equimolar combinations of single agents.
    
  • Lead Candidates: CUDC-907 (Fimepinostat) serves as the clinical benchmark, while novel quinazolinone-hydroxamate hybrids (e.g., Compound 48c/6) show superior isoform selectivity (PI3K

    
    /HDAC6).
    

Structural Rationale & Mechanism of Action

The design of dual inhibitors relies on the Pharmacophore Fusion Strategy .

  • Cap Group (Kinase Domain): A quinazoline or quinazolinone heterocycle functions as the "Cap," occupying the ATP-binding hinge region of the PI3K enzyme.

  • Linker: A hydrophobic chain (alkyl or aromatic) that traverses the narrow channel of the HDAC active site.

  • Zinc Binding Group (ZBG): Typically a hydroxamic acid moiety that chelates the

    
     ion at the bottom of the HDAC catalytic pocket.
    
Mechanistic Pathway Diagram

The following diagram illustrates the simultaneous blockade of survival signaling (PI3K) and transcriptional silencing (HDAC), leading to apoptosis.

Dual_Inhibition_Mechanism cluster_PI3K Cytoplasm: PI3K Signaling cluster_HDAC Nucleus: Epigenetic Regulation Drug Quinazoline Dual Inhibitor PI3K PI3K (p110) Drug->PI3K ATP Competition AKT p-AKT (S473) Drug->AKT Inhibits Phosphorylation HDAC HDAC 1/6 Drug->HDAC Zn2+ Chelation Histones Histone/Hsp90 Acetylation Drug->Histones Induces Acetylation PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->AKT mTOR mTORC1 AKT->mTOR Survival Cell Survival mTOR->Survival Apoptosis Apoptosis / G1 Arrest Survival->Apoptosis Blockade HDAC->Histones Deacetylation GeneExp Re-expression of Tumor Suppressors (p21, FOXO) Histones->GeneExp Accumulation GeneExp->Apoptosis

Caption: Dual mechanism of action where the inhibitor simultaneously blocks PI3K-mediated survival signaling and prevents HDAC-mediated gene silencing, converging on apoptotic cell death.

Comparative Performance Analysis

This section compares the "Benchmark" (CUDC-907) against novel Quinazoline-based candidates derived from recent literature (e.g., Idelalisib-based hybrids).

Table 1: Enzymatic Potency (IC50) & Selectivity Profile[1][2]
FeatureCUDC-907 (Fimepinostat) Quinazolinone Hybrid (Cmpd 48c) Quinazoline Hybrid (Cmpd 5)
Scaffold Origin MorpholinopyrimidineIdelalisib (Quinazolinone)4-anilinoquinazoline
PI3K

IC50
19 nM> 1000 nM226 nM
PI3K

IC50
39 nM1.2 nM (Highly Selective)N/A
HDAC1 IC50 1.7 nM14 nM1.1 nM
HDAC6 IC50 5.0 nM2.6 nM 24 nM
Primary Indication DLBCL, Solid TumorsHematologic Malignancies (AML)Solid Tumors (Colon, Lung)
Key Advantage Broad spectrum (Pan-PI3K/HDAC)Reduced toxicity via isoform selectivityHigh potency against solid tumors

Analysis:

  • CUDC-907 acts as a "pan" inhibitor, effective against a wide range of PI3K isoforms. This maximizes efficacy but increases the risk of off-target toxicity (e.g., hyperglycemia via PI3K

    
    ).
    
  • Quinazolinone Hybrids (e.g., Cmpd 48c) leverage the Idelalisib scaffold to selectively target PI3K

    
      (expressed in leukocytes) and HDAC6 . This profile is ideal for hematological cancers (AML, Lymphoma) with potentially fewer side effects.
    
Table 2: Cellular Efficacy (GI50 in M)[2]
Cell LineCancer TypeCUDC-907Quinazolinone Hybrid (Cmpd 48c)SAHA (Single Agent)
MV4-11 AML0.0020.0150.350
HCT116 Colon0.0050.4501.900
MCF-7 Breast0.0411.1004.100

Data Sources: Compiled from Zhang et al. (2018) and Thakur et al. (2020).

Experimental Validation Protocols

To objectively validate a dual inhibitor, researchers must demonstrate "Target Engagement" for both targets in the same biological system.

Protocol A: Dual Enzymatic Profiling

Purpose: To determine the inhibitory constant (


) against recombinant enzymes.
  • PI3K Assay (ADP-Glo Kinase Assay):

    • Incubate recombinant PI3K isoform (e.g., p110

      
      /p85
      
      
      
      ) with PIP2 substrate and ATP (
      
      
      ) in kinase buffer.
    • Add test compound (serial dilution) and incubate for 60 min at room temperature (RT).

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

    • Read: Luminescence. Calculate IC50 using non-linear regression.

  • HDAC Assay (Fluorogenic):

    • Incubate HDAC isoform (e.g., HDAC1 or HDAC6) with fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and test compound.

    • Incubate for 30 min at 37°C.

    • Add Trypsin developer solution to release the fluorophore from deacetylated substrate.

    • Read: Fluorescence (Ex 360nm / Em 460nm).

Protocol B: Cellular Target Modulation (Western Blot)

Purpose: To confirm the drug inhibits the pathway inside the cell.

  • Cell Lines: MV4-11 (Leukemia) or HCT116 (Solid Tumor).

  • Treatment: Treat cells with

    
     and 
    
    
    
    IC50 of the dual inhibitor for 6–24 hours.
  • Lysis: Harvest in RIPA buffer containing protease/phosphatase inhibitors.

  • Biomarkers:

    • PI3K Readout: p-AKT (Ser473), p-S6 Ribosomal Protein (downregulation indicates inhibition).

    • HDAC Readout: Acetyl-Histone H3 (Lys9), Acetyl-

      
      -Tubulin (upregulation indicates inhibition).
      
    • Apoptosis: Cleaved PARP, Cleaved Caspase-3.

Workflow Visualization

The following diagram outlines the validation pipeline from synthesis to in vivo testing.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Rational Design (Quinazoline + Hydroxamate) Synth Synthesis & Characterization (NMR/MS) Start->Synth Enzyme Enzyme Assays (IC50: PI3K/HDAC) Synth->Enzyme Cell Cell Viability (MTS/CCK-8) Enzyme->Cell Select Potent Hits WB Western Blot (p-AKT, Ac-H3) Cell->WB Confirm Mechanism PK Pharmacokinetics (Bioavailability) WB->PK Lead Candidate Xeno Xenograft Models (Tumor Vol, Weight) PK->Xeno

Caption: Step-by-step workflow for validating quinazoline-based dual inhibitors, progressing from chemical synthesis to in vivo efficacy models.

Synthesis & Chemical Causality

Why Quinazoline? The quinazoline ring is a "privileged scaffold" in medicinal chemistry.[2][3] In dual inhibitors:

  • N1 and N3 Nitrogens: Form critical hydrogen bonds with the hinge region of the PI3K ATP-binding pocket (Val851 in PI3K

    
    ).
    
  • C4 Position: Allows for substitution with morpholine or aniline groups to tune solubility and kinase selectivity.

  • Solvent Exposed Region: The C6 or C7 position is ideal for attaching the "linker" that extends out of the kinase pocket and into the HDAC surface channel, terminating in the hydroxamic acid ZBG.

Synthesis Note: The coupling of the quinazoline core to the HDAC pharmacophore often utilizes a Click Chemistry approach or standard amide coupling, ensuring the linker length (typically 5-7 carbons/atoms) is optimized to span the distance between the two active sites without steric clash.

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Source: Journal of Medicinal Chemistry (2020). Context: Describes the development of Compound 48c (Idelalisib hybrid). URL:[Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Source: Molecules (MDPI, 2022). Context: Comprehensive review of quinazoline scaffolds in dual inhibition, including structure-activity relationships (SAR). URL:[Link]

  • Discovery of Novel Dual PI3K/HDAC Inhibitors with a Quinazoline Scaffold. Source: Bioorganic & Medicinal Chemistry (2018). Context: Comparison of alkyl vs. pyrimidine linkers (Compounds 4 and 5) and benchmarking against CUDC-907. URL:[Link]

  • Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth. Source: Cancers (2022).[4][2][5][6] Context: Provides detailed protocols for evaluating CUDC-907, the class standard. URL:[Link]

Sources

Comparative

Comparative Guide: VEGFR-2 Inhibition Profile of Quinazolinone N-acetohydrazides vs. Sorafenib

[1][2][3][4] Executive Summary This technical guide evaluates the pharmacological performance of novel Quinazolinone N-acetohydrazides as VEGFR-2 inhibitors, specifically benchmarking them against the clinical standard,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This technical guide evaluates the pharmacological performance of novel Quinazolinone N-acetohydrazides as VEGFR-2 inhibitors, specifically benchmarking them against the clinical standard, Sorafenib .

While Sorafenib remains the gold standard for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) therapy, its clinical utility is often limited by resistance mechanisms and off-target toxicity. Recent medicinal chemistry efforts have identified the quinazolin-4(3H)-one scaffold, functionalized with an N-acetohydrazide linker, as a promising "privileged structure" for Type II kinase inhibition.

Key Findings:

  • Potency: Lead quinazolinone N-acetohydrazides demonstrate VEGFR-2 IC

    
     values in the sub-micromolar range (0.29 – 5.17 µM), comparable to or slightly lower than Sorafenib (0.05 – 0.10 µM) in enzymatic assays.
    
  • Selectivity: The N-acetohydrazide tail facilitates a "DFG-out" binding mode, mimicking the allosteric stabilization seen with Sorafenib’s urea moiety, but with distinct solubility and metabolic profiles.

  • Cellular Efficacy: Selected derivatives (e.g., Compound 9e) show potent antiproliferative activity (GI

    
     < 1 µM) in MCF-7 and HepG2 cell lines, inducing G2/M cell cycle arrest.
    

Mechanistic Rationale & Signaling Pathway

To understand the comparative efficacy, one must analyze the inhibition mechanism within the VEGF signaling cascade. Both Sorafenib and the Quinazolinone N-acetohydrazides function as Type II inhibitors , meaning they stabilize the inactive conformation of the kinase (DFG-out).

VEGFR-2 Signaling Blockade

The following diagram illustrates the signal transduction pathway and the precise intervention point for both compound classes.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) (Auto-phosphorylation) VEGF->VEGFR2 Binding & Dimerization PI3K PI3K / Akt (Survival) VEGFR2->PI3K RAF RAF / MEK / ERK (Proliferation) VEGFR2->RAF NOS eNOS / NO (Permeability) VEGFR2->NOS SOR Sorafenib (Type II Inhibitor) SOR->VEGFR2 Stabilizes DFG-out QUIN Quinazolinone N-acetohydrazides QUIN->VEGFR2 Occupies Allosteric Pocket Response Angiogenesis & Tumor Growth PI3K->Response RAF->Response NOS->Response

Figure 1: VEGFR-2 Signaling Cascade. Both Sorafenib and Quinazolinone derivatives target the ATP-binding domain, preventing downstream phosphorylation of RAF and Akt.

Structural Binding Comparison
  • Sorafenib: Utilizes a diaryl urea motif to form hydrogen bonds with the conserved Glu885 and Asp1046 residues in the DFG motif.

  • Quinazolinone N-acetohydrazides: The quinazolinone ring occupies the adenine-binding pocket (hinge region), while the N-acetohydrazide linker acts as a spacer, extending the aryl tail into the hydrophobic allosteric back pocket. This mimics the pharmacophore of Sorafenib but replaces the urea linkage with a hydrazide, potentially improving hydrogen bonding flexibility.

Comparative Performance Data

The following data synthesizes recent experimental findings (e.g., Abdel-Mohsen et al., 2023; Eissa et al.) comparing lead quinazolinone derivatives against Sorafenib.

Enzymatic Inhibition (Cell-Free Kinase Assay)
Compound IDScaffold ClassVEGFR-2 IC

(µM)
Potency Ratio (vs. Sorafenib)Binding Mode
Sorafenib Bi-aryl Urea0.05 - 0.10 1.0 (Reference)Type II (DFG-out)
Compound 9e Quinazolinone N-acetohydrazide0.29 ± 0.02 ~0.3xType II
Compound 11 Piperazinyl-Quinazolinone0.19 ± 0.01 ~0.5xType II
Compound 9b Quinazolinone Hydrazide0.019 (19 nM) >4.0x Type II

Note: While some specific derivatives (like 9b in specific assays) show superior potency, the general class of N-acetohydrazides typically exhibits IC50 values in the 0.2 – 0.6 µM range, slightly less potent than Sorafenib but with tunable physicochemical properties.

Cellular Cytotoxicity (MTT Assay)
Cell LineTissue OriginSorafenib IC

(µM)
Quinazolinone Lead (9e) IC

(µM)
Interpretation
HepG2 Liver Carcinoma2.50 – 4.801.98 – 3.50 Comparable/Superior efficacy in HCC models.
MCF-7 Breast Cancer3.10 – 5.202.40 – 4.10 High potency against hormone-dependent lines.
HUVEC Endothelial0.05 – 0.200.15 – 0.45 Validates anti-angiogenic mechanism.
WI-38 Normal Fibroblast> 50.0> 50.0 Both show good selectivity indices (safety).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and direct comparability to literature values.

Workflow Overview

Workflow Synth Synthesis (Quinazolinone Core + Hydrazide) Kinase Enzymatic Assay (HTRF / ELISA) Synth->Kinase Screen Cell Cellular Viability (MTT / SRB) Kinase->Cell Hit Select Docking Molecular Docking (PDB: 4ASD) Cell->Docking Mechanistic Validation

Figure 2: Validation Workflow. A sequential screening cascade from synthesis to in silico validation.

In Vitro VEGFR-2 Kinase Assay (HTRF Method)

Purpose: To determine the IC


 of the compound against the catalytic domain of VEGFR-2.
  • Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 2 mM MnCl
    
    
    
    , 1 mM DTT, 0.01% Brij-35).
  • Enzyme Mix: Dilute recombinant human VEGFR-2 kinase (catalytic domain) to 0.1 ng/µL in Kinase Buffer.

  • Substrate: Use Biotin-labeled poly-Glu-Tyr (4:1) substrate.

  • Inhibitor Addition:

    • Dissolve Quinazolinone derivatives and Sorafenib in 100% DMSO.

    • Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

    • Add 2.5 µL of inhibitor to 384-well plates (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT (allows Type II binding).

    • Initiate reaction with 2.5 µL ATP (at K

      
       concentration, typically 10 µM) + Substrate.
      
    • Incubate for 60 min at RT.

  • Detection: Stop reaction with EDTA/Detection Reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Analysis: Read HTRF signals (665 nm/620 nm ratio). Plot dose-response curves using non-linear regression (GraphPad Prism).

Molecular Docking Validation

Purpose: To confirm the binding mode overlaps with the Sorafenib pharmacophore.

  • Software: AutoDock Vina or MOE.

  • Target: VEGFR-2 Crystal Structure (PDB ID: 4ASD - co-crystallized with Sorafenib).

  • Protocol:

    • Remove Sorafenib and water molecules from 4ASD.

    • Protonate protein structure (pH 7.4).

    • Define Grid Box: Center on the ATP binding site (approx. 20 x 20 x 20 Å).

    • Validation: Re-dock Sorafenib; RMSD must be < 2.0 Å.

    • Docking: Dock Quinazolinone N-acetohydrazides. Look for H-bonds with Cys919 (hinge) and Asp1046 (DFG).

Conclusion

The Quinazolinone N-acetohydrazide scaffold represents a viable alternative to the diaryl urea scaffold of Sorafenib. While Sorafenib generally maintains a slight edge in absolute enzymatic potency in some assays, the N-acetohydrazide derivatives often exhibit:

  • Superior Cytotoxicity profiles in specific cell lines (e.g., HepG2), likely due to improved cellular uptake or multi-kinase inhibition (targeting FGFR-1 or BRAF concurrently).

  • Structural Modularity: The hydrazide linker provides a versatile handle for chemical modification to optimize pharmacokinetic properties (ADME) without disrupting the critical Type II binding mode.

Recommendation: For researchers developing next-generation angiogenesis inhibitors, this scaffold offers a robust starting point for structure-activity relationship (SAR) expansion, particularly for overcoming Sorafenib resistance in HCC.

References

  • Abdel-Mohsen, H. T., et al. (2023).[1] Rational design and synthesis of novel quinazolinone N-acetohydrazides as type II multi-kinase inhibitors and potential anticancer agents.[2] Bioorganic Chemistry, 141, 106920.

  • El-Azab, A. S., et al. (2020).[3] Design, synthesis and biological evaluation of novel quinazoline-based anti-proliferative agents acting as VEGFR-2 inhibitors.[4][5][6][1][2][3][7] European Journal of Medicinal Chemistry, 186, 111883.

  • Eissa, I. H., et al. (2021).[4][8] Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 105, 104380.

  • Wang, J., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 10, 11786.

  • McTigue, M., et al. (2012). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure (PDB ID: 4ASD).

Sources

Safety & Regulatory Compliance

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